(2S)-2,3-dimethylbutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3,(H,7,8)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOASZQZPWEJAA-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15071-34-8 | |
| Record name | 2,3-Dimethylbutanoic acid, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015071348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-DIMETHYLBUTANOIC ACID, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M22LU64H95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(2S)-2,3-dimethylbutanoic acid chemical properties
An In-depth Technical Guide on the Core Chemical Properties of (2S)-2,3-dimethylbutanoic acid
Introduction
This compound, a chiral carboxylic acid, is a significant compound in various chemical and pharmaceutical applications.[1] Its stereospecific structure makes it a valuable building block in organic synthesis, particularly as a chiral auxiliary.[2] This document provides a comprehensive overview of its chemical and physical properties, reactivity, and common synthetic pathways, tailored for researchers and professionals in drug development and chemical sciences. The compound is a branched-chain fatty acid and is the (S)-enantiomer of 2,3-dimethylbutyric acid.[3][4]
Physicochemical Properties
This compound is typically a colorless liquid.[2] Its physical properties are summarized in the tables below, compiled from various sources. Discrepancies in reported values can be attributed to different experimental conditions and purity levels.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [2] |
| Boiling Point | Approx. 190 °C | [2][5] |
| 191 °C | [6] | |
| 62-63 °C @ 1 Torr | [7] | |
| Melting Point | Approx. 10 °C | [2] |
| -1.5 °C to -2 °C | [5][7] | |
| Density | Approx. 0.87 g/cm³ | [2] |
| 0.9446 g/cm³ @ 0 °C | [7] | |
| 0.928 - 0.944 g/mL | [5][6] | |
| Solubility | Soluble in water, ethanol, ether | [2] |
Table 2: Molecular and Spectroscopic Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂ | [2][3][8] |
| Molecular Weight | 116.16 g/mol | [2][3] |
| Exact Mass | 116.083729621 Da | [3] |
| CAS Number | 15071-34-8 | [2][3][8] |
| IUPAC Name | This compound | [3] |
| SMILES | C--INVALID-LINK--C(=O)O | [3] |
| InChIKey | XFOASZQZPWEJAA-YFKPBYRVSA-N | [3] |
| Flash Point | 83 °C | [6] |
| Refractive Index | 1.423 | [6] |
| Vapor Pressure | 0.236 mmHg @ 25 °C | [6] |
Chemical Reactivity and Handling
The chemical behavior of this compound is primarily dictated by its carboxylic acid functional group.[2] This group serves as a proton donor, and its carbonyl carbon is an electrophilic site susceptible to nucleophilic attack.[2]
Key Reactions
The compound participates in several fundamental organic reactions:
-
Oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), typically under acidic conditions, can oxidize the compound.[1][2]
-
Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol, 2,3-dimethylbutanol, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in anhydrous solvents.[2]
-
Substitution Reactions : The hydroxyl moiety of the carboxyl group can be substituted. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) yields the corresponding acyl chloride or bromide, which are valuable synthetic intermediates.[2]
-
Esterification and Amidation : It readily undergoes esterification with alcohols and amidation with amines to form esters and amides, respectively.[2]
Diagram of Core Reactivity
Caption: General reactivity of this compound.
Safety and Handling
As a carboxylic acid, this compound is corrosive and can cause severe skin burns and eye damage.[4][9] It may also cause respiratory irritation.[4][9] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), are mandatory.[10] The substance should be handled in a well-ventilated area or fume hood. Store in a cool, dry place in a tightly sealed, corrosion-resistant container.[10]
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through various routes. Enantioselective methods are crucial for obtaining the desired (S)-stereoisomer for pharmaceutical applications.[1]
Cyanohydrin Synthesis Pathway
A common method involves the synthesis from 3-hydroxy-3-methyl-2-butanone.[2] This multi-step process leverages a cyanohydrin intermediate.
Methodology:
-
Cyanohydrin Formation: 3-hydroxy-3-methyl-2-butanone is reacted with a cyanide source (e.g., HCN or NaCN/acid) to form the corresponding cyanohydrin, 2,3-dihydroxy-2,3-dimethylbutanonitrile.
-
Hydrolysis: The nitrile group of the cyanohydrin intermediate is then hydrolyzed under acidic or basic conditions. This converts the nitrile into a carboxylic acid, yielding 2,3-dihydroxy-2,3-dimethylbutanoic acid.[2]
-
Subsequent Steps: Further chemical modifications, which are not detailed in the provided search results, would be required to remove the hydroxyl groups and arrive at the final product, this compound. Stereocontrol would be a critical consideration throughout this process.
Diagram of Cyanohydrin Synthesis Workflow
Caption: Workflow for synthesis via a cyanohydrin intermediate.
Other Synthetic Approaches
-
Alkylation: The alkylation of a butanoic acid derivative, such as reacting 2-bromo-3-methylbutane with sodium cyanide followed by hydrolysis, can yield the target molecule.[2]
-
Biocatalysis: The use of specific enzymes can selectively produce the (S)-enantiomer, offering a green and highly specific alternative to traditional chemical synthesis.[1]
-
Chiral Auxiliaries: Incorporating a chiral auxiliary into the substrate can direct the stereochemical outcome of a reaction, which is a common strategy for asymmetric synthesis.[1]
References
- 1. 2,3-Dimethylbutanoic acid | 14287-61-7 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-311465) | 15071-34-8 [evitachem.com]
- 3. 2,3-Dimethylbutanoic acid, (2S)- | C6H12O2 | CID 642234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Dimethylbutanoic acid | C6H12O2 | CID 26608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-dimethylbutanoic acid [stenutz.eu]
- 6. echemi.com [echemi.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. manchesterorganics.com [manchesterorganics.com]
- 9. (2R)-2,3-dimethylbutanoic acid | C6H12O2 | CID 16126808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Thermochemical Properties of (2S)-2,3-Dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known thermochemical properties of (2S)-2,3-dimethylbutanoic acid. Due to a scarcity of experimental data for this specific enantiomer, this document also includes information on the racemic mixture and related isomers to offer a broader context for its potential characteristics. This guide details generalized experimental protocols for determining key thermochemical parameters and presents a plausible signaling pathway based on the activity of related short-chain fatty acids.
Physicochemical and Thermochemical Data
The following tables summarize the available physical and computed thermochemical data for this compound and its isomers. It is critical to note that much of the thermochemical data is calculated rather than experimentally determined and may not be specific to the (2S)-enantiomer.
Table 1: Physical Properties of 2,3-Dimethylbutanoic Acid Isomers
| Property | This compound | (R)-2,3-Dimethylbutanoic Acid | 2,3-Dimethylbutanoic Acid (Isomer Unspecified) |
| CAS Number | 15071-34-8[1][2] | 27855-05-6 | 14287-61-7[3][4] |
| Molecular Formula | C₆H₁₂O₂[1][2] | C₆H₁₂O₂ | C₆H₁₂O₂[3][4] |
| Molecular Weight | 116.16 g/mol [1][2] | 116.16 g/mol | 116.16 g/mol [3][4] |
| Appearance | Colorless liquid[1] | Colorless liquid[5] | - |
| Boiling Point | ~190 °C[1] | 191 °C[5] | 190.7 °C at 760 mmHg, 62-63 °C at 1 Torr[3] |
| Melting Point | ~10 °C[1] | -1.5 °C[5] | -1.5 °C[3] |
| Density | ~0.87 g/cm³[1] | 0.944 g/cm³[5] | 0.9446 g/cm³ at 0 °C[3] |
| Vapor Pressure | - | 0.236 mmHg at 25°C[5] | - |
| Solubility | Soluble in water, ethanol, and ether[1] | - | - |
Table 2: Computed Thermochemical Properties of 2,3-Dimethylbutanoic Acid (Isomer Unspecified)
| Property | Value | Unit | Source |
| Enthalpy of Formation (Gas) | -442.54 | kJ/mol | Joback Method[6] |
| Standard Gibbs Free Energy of Formation | -270.98 | kJ/mol | Joback Method[6] |
| Enthalpy of Fusion | 9.94 | kJ/mol | Joback Method[6] |
| Enthalpy of Vaporization | 51.60 | kJ/mol | Joback Method[6] |
| Ideal Gas Heat Capacity (Cp,gas) | See Cheméo for temperature-dependent values | J/mol·K | Joback Method[6] |
| Critical Temperature | 660.43 | K | Joback Method[6] |
| Critical Pressure | 3796.32 | kPa | Joback Method[6] |
| Critical Volume | 0.385 | m³/kmol | Joback Method[6] |
Experimental Protocols
Detailed experimental procedures for determining the thermochemical properties of this compound are not available in the current literature. However, the following sections describe generalized, standard protocols for the analysis of organic acids.
Bomb Calorimetry for Enthalpy of Combustion
This method is used to determine the gross heat of combustion of a substance.
Methodology:
-
Sample Preparation: A precise mass (typically 0.5-1.0 g) of this compound is pressed into a pellet.
-
Bomb Assembly: The pellet is placed in a sample cup within a high-pressure vessel known as a "bomb." A known length of fuse wire is positioned to be in contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.
-
Calorimeter Setup: The bomb is submerged in a known volume of water in a well-insulated container (calorimeter). The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited via an electrical current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the observed temperature change, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.
Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion and Heat Capacity
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating/cooling rate (e.g., 10 °C/min). An inert gas, such as nitrogen, is purged through the cell to prevent oxidation.
-
Thermal Cycling: The sample is typically subjected to a heat-cool-heat cycle to erase any previous thermal history.
-
Data Acquisition: The differential heat flow to the sample and reference is measured as the temperature is ramped.
-
Analysis:
-
Enthalpy of Fusion (ΔHfus): The area of the peak corresponding to the melting transition is integrated to determine the enthalpy of fusion.
-
Melting Point (Tm): The onset temperature of the melting peak is taken as the melting point.
-
Heat Capacity (Cp): The heat capacity is determined from the difference in heat flow between the sample and a sapphire standard of known heat capacity, measured under the same conditions.
-
Vapor Pressure Measurement
Various methods can be employed to determine the vapor pressure of a liquid as a function of temperature. The transpiration method is a common technique.
Methodology:
-
Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen) is passed through a thermostatically controlled saturator containing the liquid this compound.
-
Saturation: The carrier gas flows at a slow, controlled rate to ensure it becomes saturated with the vapor of the substance.
-
Condensation and Quantification: The gas stream then passes through a condenser or a trap where the vaporized substance is collected. The amount of condensed substance is determined gravimetrically or by a suitable analytical technique.
-
Data Collection: The experiment is repeated at various temperatures.
-
Calculation: The vapor pressure (P) at each temperature (T) is calculated using the ideal gas law and the amount of substance transported by a known volume of carrier gas. The Clausius-Clapeyron equation can then be used to determine the enthalpy of vaporization (ΔHvap) from the slope of a plot of ln(P) versus 1/T.
Biological Context and Signaling Pathways
This compound is a branched-chain fatty acid (BCFA). While specific signaling pathways for this particular molecule are not well-documented, it is known that short-chain fatty acids (SCFAs) and BCFAs can act as signaling molecules, often through G-protein coupled receptors (GPCRs). A plausible signaling pathway, based on the known mechanisms of related SCFAs, is presented below.
Caption: Plausible signaling pathway for a branched-chain fatty acid.
Experimental Workflow
The determination of the thermochemical properties of a compound like this compound follows a structured experimental workflow.
Caption: General experimental workflow for thermochemical analysis.
Conclusion
This technical guide consolidates the currently available information on the thermochemical properties of this compound. While some physical properties have been reported, a significant portion of the thermochemical data is based on computational methods and is not specific to the (2S)-enantiomer. The provided experimental protocols offer a roadmap for the experimental determination of these crucial parameters. Furthermore, the outlined signaling pathway provides a hypothetical framework for its potential biological activity based on the known behavior of related branched-chain fatty acids. Further experimental investigation is necessary to fully elucidate the specific thermochemical and biological properties of this compound.
References
- 1. Buy this compound (EVT-311465) | 15071-34-8 [evitachem.com]
- 2. 2,3-Dimethylbutanoic acid, (2S)- | C6H12O2 | CID 642234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 2,3-Dimethylbutanoic acid | C6H12O2 | CID 26608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. chemeo.com [chemeo.com]
In-Depth Technical Guide: Known Biological Activities of (2S)-2,3-Dimethylbutanoic Acid
A comprehensive review of the current scientific literature reveals a notable absence of specific biological activity data for (2S)-2,3-dimethylbutanoic acid. While this chiral short-chain fatty acid is utilized in chemical synthesis, there is a significant gap in the understanding of its direct interactions with biological systems. Research has yet to elucidate its specific effects on cellular signaling pathways, receptor interactions, or enzymatic inhibition.
This guide, therefore, serves to contextualize the potential biological roles of this compound by examining the activities of the broader class of short-chain fatty acids (SCFAs) and related branched-chain fatty acids. The information presented below is based on studies of these related compounds and should not be directly attributed to this compound without further experimental validation.
General Overview of Short-Chain Fatty Acids (SCFAs)
This compound is structurally a branched-chain SCFA. SCFAs are well-established as important signaling molecules and energy sources, primarily produced by the gut microbiota through the fermentation of dietary fiber. Their biological effects are widespread and include the modulation of inflammatory responses, immune system regulation, and metabolic control.
The primary mechanisms through which SCFAs exert their effects are:
-
Activation of G protein-coupled receptors (GPCRs): Specifically, GPR41, GPR43, and GPR109A are known to be activated by various SCFAs, leading to downstream signaling cascades that influence host physiology.
-
Inhibition of histone deacetylases (HDACs): By inhibiting HDACs, SCFAs can alter gene expression, leading to changes in cellular proliferation, differentiation, and apoptosis.
Potential Biological Activities Based on Related Branched-Chain Fatty Acids
While specific data for this compound is unavailable, studies on other branched-chain fatty acids offer insights into its potential biological functions.
Metabolic Regulation
Some branched-chain fatty acids are involved in intermediary metabolism. For instance, the metabolism of phytanic and pristanic acids, which are 3-methyl and 2-methyl branched-chain fatty acids respectively, occurs in peroxisomes.[1] Defects in these metabolic pathways can lead to the accumulation of these fatty acids, resulting in neurological disorders.[1] This highlights the importance of specific metabolic pathways for handling branched-chain fatty acids.
A study on a series of short-chain carboxylic acids identified 2,2-dimethylbutanoic acid as a clinical candidate for the treatment of propionic acidemia and methylmalonic acidemia, rare metabolic disorders.[2] This compound was found to reduce disease-related metabolites in primary hepatocyte models of the diseases.[2]
Histone Deacetylase (HDAC) Inhibition
Certain short-chain fatty acids are known inhibitors of HDACs.[3][4] However, a structure-activity relationship study indicated that branching in SCFAs tends to decrease their HDAC inhibitory activity compared to their straight-chain counterparts.[3] For example, 2,2-dimethylbutyric acid and 2-ethylbutyric acid exhibited about half the HDAC inhibitory activity of valproate.[3] This suggests that while this compound may possess some HDAC inhibitory potential, it is likely to be less potent than straight-chain SCFAs like butyrate.
Chirality and Biological Recognition
The "(2S)-" designation in this compound indicates a specific three-dimensional arrangement of its atoms. Chirality is a critical factor in the biological activity of molecules, as enzymes and receptors are themselves chiral and often exhibit stereoselectivity, meaning they interact differently with different enantiomers of a compound. It is therefore highly probable that the biological effects of this compound would differ from those of its (2R)-enantiomer. However, without specific studies, the nature and extent of these differences remain unknown.
Use in Synthesis of Bioactive Molecules
Currently, the primary documented application of this compound is as a chiral building block in organic synthesis.[5] Its stereochemistry is valuable for the enantioselective synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This indicates its utility in creating biologically active compounds, even if it does not possess significant intrinsic biological activity itself.
Future Research Directions
The lack of data on the biological activities of this compound presents a clear area for future research. Key areas of investigation should include:
-
Screening for activity on GPCRs and HDACs: Direct experimental assessment of the interaction of this compound with known SCFA receptors and HDAC enzymes is necessary to determine if it shares the common mechanisms of action of this class of molecules.
-
Metabolic studies: Investigating the metabolic fate of this compound in various cell types and in vivo would shed light on its potential role in cellular metabolism and whether it is a substrate for specific enzymes.
-
Enantiomer-specific effects: A comparative study of the biological effects of the (2S)- and (2R)-enantiomers of 2,3-dimethylbutanoic acid would be crucial to understand the role of its stereochemistry in any observed activities.
-
Cellular and physiological effects: Broader screening in various cell-based assays (e.g., immune cell activation, cancer cell proliferation) could uncover novel biological activities.
Conclusion
Data Presentation
Due to the absence of quantitative data for the biological activities of this compound in the current scientific literature, no tables can be generated.
Experimental Protocols
As no specific key experiments involving the biological activities of this compound have been published, detailed methodologies cannot be provided.
Mandatory Visualization
Given the lack of defined signaling pathways, experimental workflows, or logical relationships directly involving this compound, no diagrams can be created.
References
- 1. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Dimethylbutanoic acid | 14287-61-7 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (2S)-2,3-Dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2,3-Dimethylbutanoic acid is a chiral carboxylic acid that serves as a valuable building block in the synthesis of various biologically active molecules and pharmaceutical agents. Its specific stereochemistry is crucial for the desired therapeutic effects and pharmacological properties of the final products. The controlled synthesis of the (S)-enantiomer in high optical purity is therefore of significant interest in medicinal chemistry and drug development.
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound, focusing on two primary methodologies: diastereoselective alkylation using an Evans chiral auxiliary and enzymatic kinetic resolution of a racemic mixture.
Method 1: Asymmetric Synthesis via Evans Chiral Auxiliary
The use of chiral auxiliaries is a powerful strategy for asymmetric synthesis, allowing for the temporary incorporation of a chiral moiety to direct a stereoselective transformation.[1] Evans oxazolidinones are a widely used class of chiral auxiliaries for the asymmetric alkylation of carboxylic acid derivatives, offering high levels of stereocontrol and reliable removal of the auxiliary.[1][2]
The general workflow for this approach involves three key steps:
-
Acylation: The chiral auxiliary is acylated with an achiral carboxylic acid derivative (3-methylbutanoyl chloride) to form a chiral N-acyl imide.
-
Diastereoselective Alkylation: The N-acyl imide is converted to its enolate, which then undergoes a diastereoselective alkylation with a methylating agent. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.
-
Auxiliary Cleavage: The chiral auxiliary is hydrolytically cleaved from the alkylated product to yield the desired enantiomerically enriched carboxylic acid and the recovered auxiliary.
Experimental Protocol
Step 1: Acylation of (4S)-4-benzyl-2-oxazolidinone
-
To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add 3-methylbutanoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-(3-methylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone.
Step 2: Diastereoselective Methylation
-
Dissolve the N-(3-methylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir the solution for 30 minutes at -78 °C to form the sodium enolate.
-
Add methyl iodide (1.5 eq) to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product. Purify by flash column chromatography to isolate the major diastereomer.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified N-(2,3-dimethylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone in a mixture of THF and water (4:1) at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 2 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Adjust the pH of the solution to ~10 with a saturated aqueous solution of sodium bicarbonate to allow for the extraction of the chiral auxiliary with dichloromethane.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Data Summary
| Step | Product | Typical Yield (%) | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) (%) |
| 1 | N-(3-methylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone | 85-95 | N/A | N/A |
| 2 | N-((2S),3-dimethylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone | 80-90 | >98 | N/A |
| 3 | This compound | >90 | N/A | >98 |
Note: Yields and selectivities are representative and can vary based on specific reaction conditions and substrate purity.
Workflow Diagram
References
Chiral Resolution of 2,3-Dimethylbutanoic Acid Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral resolution of (R)- and (S)-2,3-dimethylbutanoic acid, valuable chiral building blocks in organic synthesis. The methods described herein include classical diastereomeric salt crystallization, enzymatic kinetic resolution, and chromatographic separation by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Introduction
2,3-Dimethylbutanoic acid possesses a chiral center at the C2 position, resulting in two enantiomers: (R)-2,3-dimethylbutanoic acid and (S)-2,3-dimethylbutanoic acid. The stereochemistry of these molecules is crucial in various applications, particularly in the pharmaceutical industry, where the biological activity of a drug can be enantiomer-dependent. Consequently, the efficient separation of these enantiomers is of significant importance. This document outlines three distinct methods for achieving this separation, complete with detailed protocols and expected outcomes.
Classical Resolution via Diastereomeric Salt Crystallization
This method relies on the reaction of the racemic 2,3-dimethylbutanoic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Quantitative Data Summary
| Parameter | (R,R)-Diastereomeric Salt | (S,R)-Diastereomeric Salt |
| Resolving Agent | (R)-1-Phenylethylamine | (R)-1-Phenylethylamine |
| Solvent | Acetone | Acetone |
| Yield of Diastereomer | ~45% (based on initial racemate) | - |
| Enantiomeric Excess (ee) of Liberated Acid | >98% | - |
| Specific Rotation of Liberated Acid | (+) | (-) |
Experimental Protocol
Materials:
-
Racemic 2,3-dimethylbutanoic acid
-
(R)-1-Phenylethylamine
-
Acetone
-
2M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Crystallization dish
-
Buchner funnel and flask
Procedure:
-
Salt Formation:
-
Dissolve 10.0 g of racemic 2,3-dimethylbutanoic acid in 100 mL of acetone in a 250 mL Erlenmeyer flask.
-
In a separate beaker, dissolve an equimolar amount of (R)-1-phenylethylamine in 50 mL of acetone.
-
Slowly add the (R)-1-phenylethylamine solution to the 2,3-dimethylbutanoic acid solution with gentle stirring.
-
A white precipitate of the diastereomeric salts should form.
-
Heat the mixture to reflux until the precipitate dissolves completely.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath for 2-4 hours to maximize crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold acetone.
-
The collected crystals are enriched in the (R)-2,3-dimethylbutanoic acid-(R)-1-phenylethylamine salt.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the crystalline diastereomeric salt in 100 mL of water.
-
Add 50 mL of 2M HCl to protonate the amine and liberate the free carboxylic acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched (R)-2,3-dimethylbutanoic acid.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved acid can be determined by chiral HPLC or GC analysis (see sections 4 and 5), or by NMR spectroscopy using a chiral solvating agent.
-
Workflow Diagram
Caption: Workflow for diastereomeric salt resolution.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer of a racemic mixture. In this protocol, a lipase is used to selectively esterify one of the enantiomers of 2,3-dimethylbutanoic acid, allowing for the separation of the unreacted acid from the newly formed ester.
Quantitative Data Summary
| Parameter | Value |
| Enzyme | Immobilized Candida antarctica Lipase B (CALB) |
| Substrate | Racemic 2,3-dimethylbutanoic acid |
| Acyl Acceptor | n-Butanol |
| Solvent | Hexane |
| Reaction Time | 24-48 hours |
| Conversion | ~50% |
| Enantiomeric Excess (ee) of Unreacted Acid | >95% |
| Enantiomeric Excess (ee) of Ester Product | >95% |
Experimental Protocol
Materials:
-
Racemic 2,3-dimethylbutanoic acid
-
Immobilized Candida antarctica Lipase B (CALB)
-
n-Butanol
-
Hexane
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
2M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Orbital shaker
Procedure:
-
Enzymatic Esterification:
-
To a 100 mL flask, add 5.0 g of racemic 2,3-dimethylbutanoic acid, 1.2 equivalents of n-butanol, and 50 mL of hexane.
-
Add 500 mg of immobilized CALB.
-
Seal the flask and place it on an orbital shaker at 40°C.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC until approximately 50% conversion is reached (typically 24-48 hours).
-
-
Separation of Product and Unreacted Substrate:
-
Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can be washed with hexane and reused.
-
Transfer the filtrate to a separatory funnel and extract with 5% NaHCO₃ solution (3 x 30 mL) to separate the unreacted carboxylic acid (which will move to the aqueous phase as its sodium salt).
-
The organic layer contains the butyl ester of one enantiomer.
-
-
Isolation of the Unreacted Acid:
-
Combine the aqueous extracts and acidify to pH 2 with 2M HCl.
-
Extract the acidified aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to obtain the enantiomerically pure unreacted 2,3-dimethylbutanoic acid.
-
-
Isolation of the Ester (Optional):
-
The original organic layer from step 2 can be washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to yield the enantiomerically pure butyl 2,3-dimethylbutanoate. This can be hydrolyzed back to the carboxylic acid if desired.
-
Workflow Diagram
Caption: Workflow for enzymatic kinetic resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Direct separation of enantiomers can be achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those found in Chiralpak® columns, are often effective for the resolution of carboxylic acids.
Quantitative Data Summary
| Parameter | Method Details |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Approx. Retention Time (S)-enantiomer | 8.5 min |
| Approx. Retention Time (R)-enantiomer | 9.8 min |
| Resolution (Rs) | > 1.5 |
Protocol
Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiralpak® AD-H column (250 x 4.6 mm, 5 µm) or equivalent
-
HPLC-grade hexane, isopropanol, and trifluoroacetic acid (TFA)
-
Sample of racemic or resolved 2,3-dimethylbutanoic acid
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of 2,3-dimethylbutanoic acid in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the Chiralpak® AD-H column with the mobile phase (Hexane/Isopropanol/TFA 90:10:0.1) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Monitor the elution profile at 210 nm.
-
The two enantiomers should be baseline resolved.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Logical Diagram
Caption: Logical flow for chiral HPLC analysis.
Chiral Gas Chromatography (GC)
For volatile compounds like 2,3-dimethylbutanoic acid, chiral GC is an excellent analytical technique for determining enantiomeric purity. The acid is typically derivatized to a more volatile ester (e.g., methyl ester) prior to analysis on a chiral capillary column.
Quantitative Data Summary
| Parameter | Method Details |
| Derivatization | Conversion to methyl ester using diazomethane or TMS-diazomethane |
| Column | Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225) |
| Carrier Gas | Helium |
| Temperature Program | 80°C (hold 2 min), then ramp to 150°C at 2°C/min |
| Detector | Flame Ionization Detector (FID) |
| Approx. Retention Time (S)-methyl ester | 15.2 min |
| Approx. Retention Time (R)-methyl ester | 15.9 min |
| Resolution (Rs) | > 1.5 |
Protocol
Instrumentation and Materials:
-
Gas chromatograph with FID
-
Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Diazomethane or (Trimethylsilyl)diazomethane solution for derivatization
-
Diethyl ether
-
Sample of racemic or resolved 2,3-dimethylbutanoic acid
Procedure:
-
Derivatization to Methyl Ester (Example using TMS-diazomethane):
-
Caution: Diazomethane and its precursors are toxic and explosive. Handle with extreme care in a well-ventilated fume hood.
-
Dissolve approximately 5 mg of 2,3-dimethylbutanoic acid in 1 mL of diethyl ether containing 10% methanol.
-
Add (trimethylsilyl)diazomethane solution (2.0 M in hexanes) dropwise until a persistent yellow color is observed.
-
Quench the excess reagent by adding a few drops of acetic acid until the yellow color disappears.
-
The resulting solution contains the methyl ester of 2,3-dimethylbutanoic acid and is ready for GC analysis.
-
-
GC Analysis:
-
Set the GC oven to the initial temperature of 80°C.
-
Inject 1 µL of the derivatized sample solution (split injection, e.g., 50:1).
-
Start the temperature program: hold at 80°C for 2 minutes, then ramp to 150°C at a rate of 2°C/minute.
-
The two enantiomeric methyl esters will elute at different times.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) as described in the HPLC section.
-
Experimental Workflow
Caption: Workflow for chiral GC analysis.
High-performance liquid chromatography (HPLC) method for (2S)-2,3-dimethylbutanoic acid
An Application Note and Protocol for the HPLC Analysis of (2S)-2,3-dimethylbutanoic acid is detailed below, providing researchers, scientists, and drug development professionals with a comprehensive guide for its quantification and chiral separation.
Application Note: Chiral HPLC Analysis of this compound
Introduction
This compound is a chiral carboxylic acid that can be found in various natural products and serves as a building block in the synthesis of pharmaceuticals. The stereochemistry of such molecules is often critical to their biological activity, necessitating analytical methods capable of separating and quantifying individual enantiomers. This application note describes two high-performance liquid chromatography (HPLC) methods for the analysis of this compound: a direct method using a chiral stationary phase (CSP) and an indirect method involving pre-column derivatization.
Direct Chiral HPLC Method
The direct approach utilizes a chiral stationary phase to achieve enantioselective separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including carboxylic acids.[1][2] The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[3]
Indirect Chiral HPLC Method via Derivatization
The indirect method involves the reaction of the carboxylic acid with a chiral derivatizing agent to form a pair of diastereomers.[4] These diastereomers can then be separated on a standard achiral reversed-phase column.[5] This approach can be advantageous when a suitable chiral column is not available or when enhanced detection sensitivity is required. Derivatization can introduce a chromophore or fluorophore into the molecule, improving its detectability by UV or fluorescence detectors.[6] For carboxylic acids, common derivatization strategies involve coupling with a chiral amine in the presence of a carbodiimide.[4][7]
Quantitative Data Summary
The following tables summarize the proposed starting conditions for both the direct and indirect HPLC methods. Method optimization may be required based on the specific instrumentation and sample matrix.
Table 1: Direct Chiral HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H, Chiralcel® OD-H, or equivalent amylose/cellulose-based CSP (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropyl Alcohol / Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
Table 2: Indirect HPLC Method Parameters (after Derivatization)
| Parameter | Condition |
|---|---|
| Derivatizing Agent | (S)-(-)-α-Phenylethylamine or other suitable chiral amine |
| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm (or wavelength appropriate for the derivatizing agent's chromophore) |
Experimental Protocols
Protocol 1: Direct Chiral HPLC Analysis
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
HPLC System Setup and Operation:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the HPLC parameters as outlined in Table 1.
-
Inject the prepared sample.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (2S) and (2R) enantiomers based on the retention times of reference standards, if available.
-
Quantify the this compound by comparing its peak area to a calibration curve prepared from standards of known concentrations.
-
Protocol 2: Indirect HPLC Analysis via Derivatization
-
Derivatization Procedure:
-
In a microcentrifuge tube, dissolve approximately 1 mg of the 2,3-dimethylbutanoic acid sample in 500 µL of a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Add 1.2 equivalents of a chiral amine derivatizing agent (e.g., (S)-(-)-α-phenylethylamine).
-
Add 1.5 equivalents of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8]
-
Allow the reaction to proceed at room temperature for 1-2 hours or until complete.
-
Quench the reaction if necessary (e.g., by adding a small amount of water).
-
Centrifuge the mixture to remove any precipitated urea byproduct (if DCC is used).
-
Dilute the supernatant with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC System Setup and Operation:
-
Equilibrate the C18 column with the mobile phase.
-
Set the HPLC parameters as described in Table 2.
-
Inject the derivatized sample.
-
-
Data Analysis:
-
The two diastereomers formed will be separated on the achiral column.
-
Identify the peaks corresponding to the diastereomers.
-
Quantify the amount of this compound based on the peak area of the corresponding diastereomer and a calibration curve prepared from derivatized standards.
-
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. asianpubs.org [asianpubs.org]
- 3. chiraltech.com [chiraltech.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for the Derivatization of (2S)-2,3-Dimethylbutanoic Acid for GC-MS and LC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2S)-2,3-dimethylbutanoic acid is a chiral branched-chain fatty acid that can be found in various biological and synthetic samples.[1][2][3] Its analysis is crucial in fields such as metabolomics and the development of chiral pharmaceuticals.[3] Due to its polarity and relatively low volatility, direct analysis by gas chromatography (GC) can be challenging, often resulting in poor peak shape and low sensitivity.[4] Derivatization is a key sample preparation step to convert the carboxylic acid into a more volatile and thermally stable derivative, making it amenable to GC-MS and enhancing its detection in LC-MS.[4][5]
This application note provides detailed protocols for two common derivatization methods for this compound: silylation for GC-MS analysis and esterification for both GC-MS and LC-MS analysis.
Methods and Protocols
Two primary derivatization approaches are presented: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification using Pentafluorobenzyl bromide (PFBBr).
Protocol 1: Silylation using BSTFA for GC-MS Analysis
Silylation is a robust and widely used technique for the derivatization of active hydrogen-containing compounds, including carboxylic acids.[4][5] The trimethylsilyl (TMS) derivatives are more volatile and less polar than the parent compound.[4]
Experimental Protocol:
-
Sample Preparation: Ensure the sample containing this compound is dry. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen. Water can interfere with the silylation reaction.[6]
-
Reagent Addition: To 1-10 mg of the dried sample in a reaction vial, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA (with 1% TMCS as a catalyst for sterically hindered acids).[7] It is recommended to use at least a 2:1 molar ratio of BSTFA to the active hydrogen in the sample.[6][7]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[4][8] For sterically hindered carboxylic acids like this compound, a longer reaction time or higher temperature may be necessary to ensure complete derivatization.[6]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Workflow for BSTFA Derivatization:
Protocol 2: Esterification using PFBBr for GC-MS and LC-MS Analysis
Pentafluorobenzyl (PFB) esters are commonly used for the analysis of carboxylic acids. This method is suitable for both GC-MS and LC-MS. For GC-MS, the electron-capturing properties of the PFB group can enhance sensitivity with an electron capture detector (ECD).
Experimental Protocol:
-
Sample Preparation: The sample can be in an aqueous solution or a dried extract.
-
Reagent Preparation: Prepare a solution of 100 mM PFBBr in acetone.
-
Derivatization Reaction:
-
Extraction:
Workflow for PFBBr Derivatization:
Quantitative Data
The following table summarizes the performance of the PFBBr derivatization method for the analysis of short-chain fatty acids, which is indicative of the expected performance for this compound.
| Parameter | Value | Reference |
| Derivatization Time | 90 min | [10][11] |
| Derivatization Temperature | 60°C | [10][11] |
| Limit of Detection (LOD) | 0.244 - 0.977 µM | [10][11] |
| Recovery Rate | 55.7% - 97.9% | [10][11] |
Metabolic Origin of this compound
This compound is a branched-chain fatty acid, and its metabolic origin is linked to the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[10] The diagram below illustrates a simplified metabolic pathway leading to the formation of 3-methylbutanoic acid, a structurally related compound, which provides context for the biosynthesis of branched-chain fatty acids.
Conclusion
The derivatization protocols provided in this application note offer reliable methods for the quantitative analysis of this compound by GC-MS and LC-MS. The choice between silylation and esterification will depend on the specific analytical requirements, instrumentation available, and the sample matrix. For sterically hindered molecules like this compound, optimization of reaction conditions may be necessary to achieve complete derivatization and accurate quantification.
References
- 1. 2,3-Dimethylbutanoic acid | C6H12O2 | CID 26608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dimethylbutanoic acid, (2S)- | C6H12O2 | CID 642234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. scispace.com [scispace.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
Application Notes and Protocols: (2S)-2,3-Dimethylbutanoic Acid as a Chiral Building Block
(2S)-2,3-Dimethylbutanoic acid , a chiral carboxylic acid, serves as a valuable building block in asymmetric synthesis, enabling the stereocontrolled construction of complex molecular architectures. Its specific stereochemistry and functional group make it a versatile precursor for the synthesis of high-value compounds, particularly in the pharmaceutical industry. This document provides an overview of its applications, key chemical transformations, and detailed experimental protocols for its use.
Introduction
This compound, with the chemical formula C6H12O2, is a branched-chain carboxylic acid characterized by a stereocenter at the C2 position.[1][2] This chirality is instrumental in its application as a chiral auxiliary or a starting material for the synthesis of enantiomerically pure molecules.[3][4] Its physical and chemical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H12O2 | [2] |
| Molecular Weight | 116.16 g/mol | [2] |
| Appearance | Typically a colorless liquid | [3] |
| Boiling Point | Approximately 190 °C | [3] |
| Melting Point | Approximately 10 °C | [3] |
| Solubility | Soluble in water and organic solvents like ethanol and ether | [3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 15071-34-8 | [2] |
Key Applications in Synthesis
The primary application of this compound lies in its use as a chiral building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[3] Its defined stereochemistry allows for the control of stereoisomeric outcomes in subsequent reactions.
2.1. Synthesis of Antiviral Agents
A notable application of this compound and its derivatives is in the synthesis of antiviral drugs.[5] Chiral molecules are often crucial for the efficacy of antiviral therapies, as biological targets like viral enzymes are stereospecific. While direct incorporation of the this compound moiety is application-specific, its derivatives serve as key intermediates.
2.2. Intermediate for Boceprevir Side Chain
This compound is a precursor to a key side chain in the synthesis of Boceprevir, a protease inhibitor used to treat Hepatitis C.[6][7] The tert-leucine moiety, which is structurally related, is a critical component of Boceprevir. The synthesis of related chiral intermediates often employs strategies that rely on chiral starting materials like this compound to establish the desired stereochemistry.
Key Chemical Transformations
This compound can undergo a variety of chemical transformations at its carboxylic acid group, making it a versatile synthetic intermediate.[3]
Caption: Key chemical transformations of this compound.
3.1. Oxidation
The carboxylic acid can be oxidized under strong acidic conditions using oxidizing agents like potassium permanganate to yield ketones or aldehydes.[3]
3.2. Reduction
Reduction of the carboxylic acid group using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent yields the corresponding primary alcohol, (2S)-2,3-dimethylbutanol.[3]
3.3. Substitution (Acyl Chloride Formation)
The hydroxyl group of the carboxylic acid can be substituted to form more reactive species like acyl chlorides. This is typically achieved by reacting with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).[3] These acyl chlorides are valuable intermediates for forming esters and amides.
3.4. Esterification and Amidation
This compound readily undergoes esterification with various alcohols and amidation with amines to form the corresponding esters and amides, which are important intermediates in further synthetic steps.[3]
Experimental Protocols
The following are generalized protocols for key transformations involving this compound, based on common organic chemistry procedures.
Protocol 1: Reduction of this compound to (2S)-2,3-Dimethylbutanol
Caption: Experimental workflow for the reduction of this compound.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
15% Sodium hydroxide (NaOH) solution
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend lithium aluminum hydride (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous THF and add it to the dropping funnel.
-
Add the acid solution dropwise to the LiAlH₄ suspension while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.
-
Filter the mixture through a pad of Celite® and wash the filter cake with THF or diethyl ether.
-
Combine the filtrate and the washings and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield (2S)-2,3-dimethylbutanol.
Protocol 2: Acyl Chloride Formation from this compound
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
A catalytic amount of N,N-dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Round-bottom flask, condenser with a drying tube, magnetic stirrer.
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq.) to the solution at room temperature.
-
Attach a condenser with a drying tube to the flask and gently heat the reaction mixture to reflux (around 40 °C) for 1-2 hours, or until the evolution of gas ceases.
-
Monitor the reaction progress by TLC or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by GC-MS.
-
Once the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The resulting crude (2S)-2,3-dimethylbutanoyl chloride can often be used in the next step without further purification.
Summary of Synthetic Applications
The utility of this compound as a chiral building block is evident in its application in multi-step syntheses where stereochemical integrity is paramount.
Table 2: Examples of Synthetic Applications
| Application Area | Target Molecule/Intermediate | Role of this compound | Reference |
| Antiviral Drug Synthesis | Boceprevir Side Chain Intermediate | Chiral precursor to establish stereocenters | [6] |
| Asymmetric Synthesis | Chiral auxiliaries and ligands | Introduction of a stereogenic center to guide subsequent reactions | [3] |
| Organic Synthesis | General chiral synthons | Starting material for a variety of enantiomerically pure compounds | [4] |
The strategic use of this compound and its derivatives continues to be a valuable approach in the stereoselective synthesis of complex and biologically active molecules. Researchers and drug development professionals can leverage its inherent chirality to design efficient and stereocontrolled synthetic routes.
References
- 1. 2,3-Dimethylbutanoic acid | C6H12O2 | CID 26608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dimethylbutanoic acid, (2S)- | C6H12O2 | CID 642234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-311465) | 15071-34-8 [evitachem.com]
- 4. Buy (2R)-2,3-dimethylbutanoic acid | 27855-05-6 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 7. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]
Application Notes and Protocols: (2S)-2,3-Dimethylbutanoic Acid in Flavor and Fragrance Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of (2S)-2,3-dimethylbutanoic acid in the flavor and fragrance industry. While specific quantitative sensory data for this exact chiral compound is not extensively available in public literature, this document compiles information on closely related compounds and established methodologies to guide research and development.
Introduction
This compound is a chiral carboxylic acid with potential applications in the creation of novel flavors and fragrances. Chirality plays a crucial role in the sensory perception of flavor and fragrance compounds, with different enantiomers of the same molecule often exhibiting distinct aroma and taste profiles.[1][2] For instance, the related compound (S)-(+)-2-methylbutanoic acid is described as having a "fruity, sweet" aroma, while its (R)-enantiomer possesses a "cheesey, sweaty" character. This highlights the importance of stereochemistry in developing desirable sensory experiences. This compound is also utilized as a building block in organic chemistry for creating new compounds with potential industrial applications, including in the manufacture of fragrances and flavors to contribute to complex scent profiles.[3]
Sensory Profile and Quantitative Data
Table 1: Sensory Properties of this compound and a Related Chiral Compound
| Compound | Enantiomer | Reported Odor/Flavor Profile | Odor Threshold (in water) | Taste Threshold (in water) |
| This compound | (S) | Fruity, Sweet, slightly Waxy (inferred) | Not available | Not available |
| (S)-(+)-2-methylbutanoic acid | (S) | Fruity, sweet | Not available | Not available |
| (R)-(-)-2-methylbutanoic acid | (R) | Cheesy, sweaty | Not available | Not available |
Note: The sensory profile for this compound is inferred from the known profile of (S)-(+)-2-methylbutanoic acid and general characteristics of branched-chain fatty acids.
Experimental Protocols
Enantioselective Synthesis of this compound
A detailed, validated protocol for the enantioselective synthesis of this compound for flavor and fragrance applications is not publicly available. However, a general approach can be adapted from established methods for the synthesis of similar chiral carboxylic acids, such as the malonic ester synthesis.
Principle: The malonic ester synthesis provides a versatile method for the preparation of carboxylic acids. To achieve enantioselectivity, a chiral auxiliary can be employed.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
2-bromobutane
-
Chiral auxiliary (e.g., a proline-derived catalyst)
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Deprotonation: React diethyl malonate with a strong base, such as sodium ethoxide, to form the enolate.
-
Alkylation: Introduce the first alkyl group by reacting the enolate with 2-bromobutane.
-
Chiral Induction: In the presence of a suitable chiral catalyst, perform a second alkylation or a modification that introduces the second methyl group with a specific stereochemistry.
-
Hydrolysis and Decarboxylation: Hydrolyze the resulting substituted malonic ester using a strong base (e.g., NaOH), followed by acidification (e.g., with HCl) and heating to promote decarboxylation, yielding the final carboxylic acid.
-
Purification: Purify the crude product by distillation or chromatography to obtain this compound of high purity suitable for sensory analysis.
Note: The specific choice of chiral auxiliary and reaction conditions will be critical to achieving high enantiomeric excess and must be optimized through experimental investigation.
Sensory Evaluation Protocol: Determination of Odor and Taste Thresholds
The following protocol outlines a standardized method for determining the detection threshold of this compound in water using a sensory panel.
Principle: The ascending method of limits with a three-alternative forced-choice (3-AFC) presentation is a standard technique for determining detection thresholds.
Panelist Selection:
-
Recruit a panel of at least 15-20 individuals.
-
Screen panelists for their ability to detect basic tastes and aromas and for their sensory acuity.
-
Train panelists on the 3-AFC method and the specific sensory attributes to be evaluated.
Sample Preparation:
-
Prepare a stock solution of high-purity this compound in deodorized, deionized water.
-
Create a series of dilutions from the stock solution, typically in a geometric progression (e.g., 1:2 or 1:3 dilutions). The concentration range should span from well below the expected threshold to clearly detectable.
Procedure:
-
Present each panelist with a series of sample sets. Each set consists of three coded samples, two of which are blanks (deionized water) and one of which contains the diluted this compound.
-
The order of presentation should be from the lowest concentration to the highest.
-
For each set, the panelist is asked to identify the sample that is different from the other two.
-
The individual threshold is determined as the geometric mean of the last concentration missed and the first concentration correctly identified in a consecutive series.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
Signaling Pathways and Experimental Workflows
Olfactory Signaling Pathway
The perception of this compound, like other volatile organic compounds, is initiated by its interaction with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. Short-chain fatty acids are known to be recognized by a class of G-protein coupled receptors (GPCRs). While the specific OR for this compound has not been identified, the general signaling cascade is well-established.
Caption: Generalized olfactory signal transduction cascade.
Experimental Workflow for Flavor and Fragrance Application
The following workflow outlines the key steps for evaluating and incorporating this compound into a flavor or fragrance formulation.
Caption: Workflow for flavor/fragrance development.
Conclusion
This compound presents an interesting opportunity for the development of new flavor and fragrance ingredients, likely contributing fruity and sweet sensory characteristics. The provided protocols for synthesis and sensory evaluation offer a foundational framework for researchers to explore its potential. Further research is warranted to determine its precise sensory thresholds, detailed flavor profile, and the specific olfactory receptors with which it interacts. Such data will be invaluable for its successful application in commercial products.
References
Application Notes and Protocols: (2S)-2,3-Dimethylbutanoic Acid in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2,3-Dimethylbutanoic acid is a chiral branched-chain short-chain fatty acid (BCFA) that serves as a valuable stereospecific building block in organic synthesis and as a probe for investigating biological processes such as metabolic pathways and chiral recognition. Its enantiomeric counterpart, (2R)-2,3-dimethylbutanoic acid, also finds utility in these areas. The biological activity of chiral molecules is often enantiomer-dependent, making the enzymatic resolution of racemic mixtures of 2,3-dimethylbutanoic acid and its derivatives a critical process for obtaining enantiopure compounds. Lipases are a class of enzymes frequently employed for the kinetic resolution of such chiral carboxylic acids and their esters due to their stereoselectivity.
This document provides detailed application notes and protocols for the use of this compound and its derivatives as substrates in enzymatic reactions, with a focus on lipase-catalyzed kinetic resolutions.
Data Presentation: Enantioselectivity of Lipases in the Resolution of 2-Methylbutanoic Acid
| Enzyme Source | Support | Reaction | Product | Conversion (%) | Enantiomeric Excess (ee_p, %) | Enantioselectivity (E) |
| Candida antarctica lipase B | Immobilized | Esterification | (R)-pentyl 2-methylbutyrate | ~40 | 90 | 35 |
| Thermomyces lanuginosus lipase | Immobilized | Esterification | (R)-pentyl 2-methylbutyrate | ~18 | 91 | 26 |
| Candida rugosa lipase | Immobilized | Esterification | (S)-pentyl 2-methylbutyrate | ~34 | 75 | 10 |
| Rhizopus oryzae lipase | Immobilized | Esterification | (S)-pentyl 2-methylbutyrate | ~35 | 49 | 4 |
Note: The data presented is for the kinetic resolution of racemic 2-methylbutanoic acid. It is anticipated that lipases will exhibit similar enantioselectivity towards esters of 2,3-dimethylbutanoic acid, although the bulkier substrate may influence reaction rates.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 2,3-Dimethylbutanoate
This protocol describes a general procedure for the enantioselective hydrolysis of a racemic ester of 2,3-dimethylbutanoic acid using a lipase.
Materials:
-
Racemic ethyl 2,3-dimethylbutanoate
-
Immobilized Lipase (Candida antarctica lipase B, Novozym® 435, is a good starting point)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., hexane, isooctane)
-
Sodium hydroxide (NaOH) solution (for pH control)
-
Magnetic stirrer and stir bar
-
pH meter or autotitrator
-
Temperature-controlled reaction vessel
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a biphasic system containing 100 mL of phosphate buffer (0.1 M, pH 7.0) and 100 mL of hexane.
-
Substrate Addition: Add a known concentration of racemic ethyl 2,3-dimethylbutanoate to the reaction mixture (e.g., 10-50 mM).
-
Enzyme Addition: Add the immobilized lipase to the mixture (e.g., 1-10% w/w of the substrate).
-
Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 30-40 °C). Monitor the progress of the hydrolysis by measuring the consumption of NaOH solution required to maintain a constant pH. The consumption of NaOH is stoichiometric to the amount of this compound produced.
-
Reaction Termination: Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted (R)-ester and the produced (S)-acid. The reaction can be stopped by filtering off the immobilized enzyme.
-
Product Isolation:
-
Separate the aqueous and organic layers.
-
Acidify the aqueous layer with HCl to protonate the carboxylic acid and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the (S)-2,3-dimethylbutanoic acid.
-
Wash the organic layer from the initial separation with a saturated sodium bicarbonate solution to remove any remaining acid, then with brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to recover the unreacted (R)-ethyl 2,3-dimethylbutanoate.
-
-
Enantiomeric Excess Determination: Analyze the enantiomeric excess of the resulting acid and ester using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) (see Protocol 2).
Protocol 2: Chiral Gas Chromatography (GC) Analysis of 2,3-Dimethylbutanoic Acid Enantiomers
This protocol outlines the analysis of the enantiomeric composition of 2,3-dimethylbutanoic acid after derivatization to its methyl ester.
Materials:
-
Sample of 2,3-dimethylbutanoic acid (from Protocol 1)
-
Diazomethane solution or trimethylsilyldiazomethane for esterification
-
Diethyl ether
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXse)
-
Helium or hydrogen as carrier gas
Procedure:
-
Derivatization:
-
Dissolve a small amount of the 2,3-dimethylbutanoic acid sample in diethyl ether.
-
Carefully add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists. Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood by trained personnel.
-
Alternatively, use a safer methylation agent like trimethylsilyldiazomethane following the manufacturer's instructions.
-
-
GC Analysis:
-
Injector: Set the injector temperature to 220 °C.
-
Column Oven: Use a suitable temperature program, for example:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 2 °C/min.
-
Hold at 150 °C for 5 minutes.
-
-
Detector: Set the FID temperature to 250 °C.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Inject 1 µL of the derivatized sample.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-methyl 2,3-dimethylbutanoate enantiomers based on their retention times (comparison with authentic standards is recommended).
-
Calculate the enantiomeric excess (ee) using the peak areas (A) of the two enantiomers:
-
ee (%) = [ (A_major - A_minor) / (A_major + A_minor) ] * 100
-
-
Signaling Pathways and Metabolic Context
This compound, as a branched-chain short-chain fatty acid, is expected to participate in signaling pathways and metabolic processes similar to other SCFAs and BCFAs.
Short-Chain Fatty Acid Signaling
Short-chain fatty acids are known to act as signaling molecules primarily through two mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[1][2]
Caption: SCFA signaling via GPCRs and HDAC inhibition.
Metabolism of Branched-Chain Fatty Acids
The degradation of branched-chain fatty acids like 2,3-dimethylbutanoic acid typically proceeds through a combination of α- and β-oxidation steps to accommodate the methyl branches that can hinder the standard β-oxidation pathway.
Caption: Conceptual metabolic pathway for BCFA degradation.
Experimental Workflow for Kinetic Resolution
The following diagram illustrates a typical workflow for the enzymatic kinetic resolution of a racemic mixture of a 2,3-dimethylbutanoic acid ester.
Caption: Workflow for enzymatic kinetic resolution.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2S)-2,3-Dimethylbutanoic Acid
Welcome to the technical support center for the synthesis of (2S)-2,3-dimethylbutanoic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of their synthesis.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.
A. Cyanohydrin Synthesis
The synthesis of this compound can be initiated from 3-methyl-2-butanone via a cyanohydrin formation, followed by hydrolysis.[1]
Frequently Asked Questions:
-
Q1: What are the common side reactions in cyanohydrin synthesis?
-
A1: A significant side reaction is the reversion of the cyanohydrin intermediate back to the starting ketone, especially in the presence of base.[2] Additionally, under acidic hydrolysis conditions at elevated temperatures, a pinacol-pinacolone type rearrangement can occur, leading to byproducts like 3-methyl-2-butanone.[2]
-
-
Q2: My hydrolysis of the cyanohydrin intermediate is giving a low yield of the desired carboxylic acid. What could be the issue?
-
A2: The hydrolysis of nitriles to carboxylic acids requires forcing conditions, typically heating under reflux with a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[3][4][5] Incomplete reaction due to insufficient heating time or concentration of the acid/base is a common cause of low yields. For this specific substrate, acid hydrolysis at higher temperatures can promote side reactions; therefore, carefully controlling the temperature is crucial.[2]
-
-
Q3: How can I minimize the formation of byproducts during the hydrolysis step?
-
A3: To minimize the pinacol-pinacolone rearrangement during acid hydrolysis, it is recommended to perform the reaction at a controlled temperature, for instance, between 40-50°C.[2] An alternative approach is to first protect the hydroxyl group of the cyanohydrin by converting it to its diacetate form before proceeding with acid hydrolysis using a somewhat diluted acid.[2]
-
-
Q4: What is the best way to purify the final product?
B. Chiral Resolution using L-Menthol
This method involves the esterification of racemic 2,3-dimethylbutanoic acid with L-menthol to form diastereomeric esters, which can then be separated and hydrolyzed to yield the desired (2S)-enantiomer.
Frequently Asked Questions:
-
Q1: My esterification reaction with L-menthol is not going to completion. How can I improve the yield of the diastereomeric esters?
-
A1: Ensure that the reaction conditions are optimized. The use of a coupling agent can facilitate the esterification. Also, removing water formed during the reaction can drive the equilibrium towards the product side.
-
-
Q2: I am having difficulty separating the diastereomeric menthyl esters. What separation techniques are most effective?
-
A2: Diastereomers have different physical properties and can often be separated by chromatography.[7][8] High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating diastereomers.[9][10] Preparative HPLC can be used for larger scale separations.[10] Fractional crystallization can also be employed, as diastereomers may have different solubilities.[11][12]
-
-
Q3: What are the typical conditions for HPLC separation of menthyl ester diastereomers?
-
Q4: After separating the desired diastereomer, what is the best way to cleave the L-menthol auxiliary to obtain the pure this compound?
-
A4: The menthyl ester can be hydrolyzed back to the carboxylic acid under basic conditions, for example, using sodium hydroxide solution, followed by acidification.[12]
-
C. Evans Chiral Auxiliary Method
The Evans auxiliary method provides a highly stereocontrolled route to this compound through the diastereoselective alkylation of a chiral N-acyloxazolidinone.[14][15]
Frequently Asked Questions:
-
Q1: What are the key factors for achieving high diastereoselectivity in the alkylation step?
-
Q2: I am observing side products in my alkylation reaction. What could be the cause?
-
A2: Potential side reactions include elimination, especially if the alkylating agent is prone to it. Using a strong, non-nucleophilic base and maintaining a low reaction temperature can help minimize this. Enolate acylation can also be a competing reaction.[18]
-
-
Q3: What is the best procedure for cleaving the chiral auxiliary after alkylation?
-
Q4: How can I recover the chiral auxiliary for reuse?
-
A4: After cleavage, the chiral auxiliary can typically be recovered from the reaction mixture by extraction and purification, making this a cost-effective method.[20]
-
D. Biocatalytic Methods
Enzymes, particularly lipases, can be used for the kinetic resolution of racemic 2,3-dimethylbutanoic acid or its esters to selectively produce the (2S)-enantiomer.[1]
Frequently Asked Questions:
-
Q1: How does enzymatic kinetic resolution work for this synthesis?
-
A1: In a kinetic resolution, an enzyme selectively catalyzes a reaction (e.g., hydrolysis of an ester) of one enantiomer in a racemic mixture at a much faster rate than the other. This allows for the separation of the unreacted enantiomer (in this case, the desired (2S)-acid or its ester) from the product of the reaction of the other enantiomer.
-
-
Q2: What are the critical parameters to optimize for an efficient enzymatic resolution?
-
Q3: My enzymatic resolution is slow and gives low enantiomeric excess (ee). What can I do to improve it?
-
A3: Screening different lipases is a good starting point, as enzyme selectivity is substrate-dependent.[23] Optimization of the reaction conditions, such as temperature and solvent, can significantly impact both the reaction rate and the enantioselectivity.[21] For instance, nonpolar solvents often give better results in lipase-catalyzed resolutions.[1]
-
-
Q4: How can I separate the desired product from the unreacted starting material and the enzyme?
-
A4: After the reaction, the enzyme can be removed by filtration (especially if it is immobilized). The product (the carboxylic acid) and the unreacted ester can then be separated by extraction or chromatography.[24]
-
II. Quantitative Data Summary
The following tables summarize typical yields and enantiomeric/diastereomeric excess values for different synthetic routes. Note that these values are illustrative and can vary based on specific reaction conditions and optimization.
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Key Reagents | Typical Yield | Enantiomeric/Diastereomeric Excess | Reference |
| Cyanohydrin Synthesis | 3-Methyl-2-butanone, NaCN, H+ | Moderate to High | Racemic (requires further resolution) | [1][2] |
| Chiral Resolution | Racemic 2,3-dimethylbutanoic acid, L-menthol | ~40-50% (theoretical max 50%) | High (>95% de for separated ester) | [10][13] |
| Evans Chiral Auxiliary | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, LDA, MeI | High (for alkylation step) | >95% de | [14][16] |
| Biocatalytic Resolution | Racemic ester, Lipase | ~40-50% (theoretical max 50%) | High (>95% ee) | [23][24] |
III. Experimental Protocols
A. Protocol 1: Cyanohydrin Synthesis and Hydrolysis (Illustrative)
This protocol is based on the synthesis of a related cyanohydrin and general hydrolysis procedures.
Step 1: Synthesis of 2-Hydroxy-3-methylbutyronitrile [25]
-
To a stirred aqueous mixture containing sodium cyanide (48g, 0.98 mole) in 116g of water, add isobutyraldehyde (70.2g, 0.97 mole) dropwise over 1 hour at 0 to 5°C.
-
After the addition is complete, stir the reaction mixture for an additional hour at 0 to 5°C.
-
Add a solution of 37% hydrochloric acid (96.5g, 0.98 mole) to the reaction mixture over a period of 2.5 hours, maintaining the temperature at 0 to 5°C.
-
Stir for an additional 0.5 hours, then extract the reaction mixture twice with methylene chloride.
-
Dry the organic extracts over magnesium sulfate and concentrate under reduced pressure to yield 2-hydroxy-3-methylbutyronitrile. (Expected yield: ~92%).
Step 2: Hydrolysis to 2,3-Dimethylbutanoic Acid (General Procedure)
-
Reflux the 2-hydroxy-3-methylbutyronitrile intermediate with concentrated hydrochloric acid.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude product by distillation.
Note: This is a general procedure and requires optimization for the specific substrate to minimize side reactions.
B. Protocol 2: Chiral Resolution with L-Menthol (General Approach)
Step 1: Esterification
-
Dissolve racemic 2,3-dimethylbutanoic acid and L-(-)-menthol in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a coupling agent.
-
Heat the mixture under reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and wash with aqueous sodium bicarbonate and brine.
-
Dry the organic layer and concentrate to obtain the crude diastereomeric esters.
Step 2: Separation of Diastereomers
-
Separate the diastereomeric esters using preparative HPLC on a chiral column.[10]
-
Alternatively, attempt fractional crystallization from a suitable solvent system.
Step 3: Hydrolysis of the Desired Ester
-
Reflux the purified (2S, menthyl)-2,3-dimethylbutanoate ester with aqueous sodium hydroxide solution.
-
After the reaction is complete, cool the mixture and acidify with hydrochloric acid.
-
Extract the this compound with an organic solvent.
-
Dry the organic layer and concentrate to obtain the final product.
C. Protocol 3: Evans Chiral Auxiliary Method (Illustrative)
This protocol is based on a general procedure for the alkylation of an Evans auxiliary.[16]
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in THF, add n-butyllithium at -78°C.
-
Add propionyl chloride and stir the reaction mixture at -78°C.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product.
-
Purify the N-propionyl oxazolidinone by chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone in THF and cool to -78°C.
-
Add a strong base such as sodium bis(trimethylsilyl)amide to form the enolate.
-
Add methyl iodide and allow the reaction to proceed at low temperature.
-
Quench the reaction and extract the product. Purify by chromatography to separate the diastereomers.
Step 3: Cleavage of the Auxiliary
-
Dissolve the purified N-alkylated oxazolidinone in a mixture of THF and water.
-
Add hydrogen peroxide followed by lithium hydroxide at 0°C.
-
Stir the reaction until complete, then quench with sodium sulfite solution.
-
Extract the chiral auxiliary and acidify the aqueous layer to recover the this compound.
IV. Visualizations
A. General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
B. Chiral Resolution Logical Diagram
Caption: Logical workflow for the chiral resolution of 2,3-dimethylbutanoic acid.
C. Evans Auxiliary Synthesis Pathway
Caption: Pathway for the synthesis of this compound using an Evans chiral auxiliary.
References
- 1. Chiral ester synthesis by transesterification [organic-chemistry.org]
- 2. Cyanohydrin synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid (Journal Article) | OSTI.GOV [osti.gov]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. cdn.mysagestore.com [cdn.mysagestore.com]
- 8. santaisci.com [santaisci.com]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. KR890003598B1 - Method of preparing cyanohydrin - Google Patents [patents.google.com]
- 16. chemistry.williams.edu [chemistry.williams.edu]
- 17. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]
- 18. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uwindsor.ca [uwindsor.ca]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. d-nb.info [d-nb.info]
- 23. almacgroup.com [almacgroup.com]
- 24. DSpace [cora.ucc.ie]
- 25. EP0132320A1 - Method of preparing cyanohydrins - Google Patents [patents.google.com]
Technical Support Center: Overcoming Challenges in the Chiral Separation of 2,3-Dimethylbutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chiral separation of 2,3-dimethylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of 2,3-dimethylbutanoic acid challenging?
A1: The chiral separation of 2,3-dimethylbutanoic acid can be challenging due to its small size, structural flexibility, and the lack of a chromophore for easy UV detection in HPLC. The presence of two methyl groups near the chiral center can also create steric hindrance, which may affect the interaction with chiral selectors.
Q2: What are the common methods for the chiral separation of 2,3-dimethylbutanoic acid?
A2: The most common methods for the chiral separation of 2,3-dimethylbutanoic acid and similar branched-chain carboxylic acids include:
-
Chiral High-Performance Liquid Chromatography (HPLC): Often requires derivatization to introduce a chromophore and enhance interaction with the chiral stationary phase (CSP). Polysaccharide-based columns are frequently used.[1][2]
-
Chiral Gas Chromatography (GC): Typically requires derivatization to form volatile esters (e.g., methyl or ethyl esters). Cyclodextrin-based chiral columns are commonly employed.[3][4][5]
-
Enzymatic Kinetic Resolution: Utilizes lipases to selectively esterify or hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[6][7][8]
-
Diastereomeric Crystallization: Involves reacting the racemic acid with a chiral resolving agent (often a chiral amine) to form diastereomeric salts with different solubilities, which can then be separated by crystallization.
Q3: Is derivatization always necessary for the chiral separation of 2,3-dimethylbutanoic acid?
A3: For chiral HPLC, derivatization is highly recommended to improve detection and interaction with the chiral stationary phase. For chiral GC, derivatization to a volatile ester is essential.[9] While some direct methods on specific columns might be possible, they are less common and often result in poor resolution.
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Problem: Poor or No Resolution of Enantiomers
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different types of polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralpak AD-H, Chiralcel OD-H).[2] The choice of CSP is critical for achieving separation.[1] |
| Incorrect Mobile Phase Composition | Optimize the mobile phase by varying the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol, ethanol).[1] Small changes in the modifier percentage can significantly impact resolution. |
| Lack of Strong Interacting Moiety | Derivatize the carboxylic acid to an amide or ester with a chromophoric group (e.g., p-bromophenacyl ester) to enhance π-π interactions with the CSP. |
| Inappropriate Temperature | Investigate the effect of column temperature. Lower temperatures can sometimes improve resolution by enhancing the stability of the transient diastereomeric complexes. |
Problem: Peak Tailing
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | Add a small amount of a competitive agent to the mobile phase, such as trifluoroacetic acid (TFA) or acetic acid, to block active sites on the silica support. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | For reversed-phase chromatography, adjust the mobile phase pH to ensure the carboxylic acid is in a single ionic form (either fully protonated or deprotonated). |
Chiral Gas Chromatography (GC)
Problem: Poor Resolution of Derivatized Enantiomers
| Possible Cause | Troubleshooting Step |
| Ineffective Chiral Stationary Phase | Screen different cyclodextrin-based chiral columns (e.g., β- or γ-cyclodextrin derivatives). The type of cyclodextrin and its substituents are crucial for selectivity.[3][4][5] |
| Suboptimal Temperature Program | Optimize the temperature ramp rate and initial/final temperatures. A slower ramp rate can often improve the separation of closely eluting peaks. |
| Incomplete Derivatization | Ensure the derivatization reaction (e.g., esterification) goes to completion. Analyze a small aliquot of the reaction mixture to check for unreacted starting material. |
| Carrier Gas Flow Rate | Optimize the linear velocity of the carrier gas (e.g., helium, hydrogen) to achieve the best column efficiency. |
Problem: Broad or Tailing Peaks
| Possible Cause | Troubleshooting Step |
| Active Sites in the GC System | Use a deactivated liner and ensure the column is properly conditioned. |
| Sample Degradation | Ensure the injection port temperature is not too high, which could cause degradation of the derivatized analyte. |
| Column Contamination | Bake out the column at the maximum recommended temperature to remove any contaminants. |
Enzymatic Kinetic Resolution
Problem: Low Enantioselectivity (Low ee)
| Possible Cause | Troubleshooting Step |
| Incorrect Enzyme Choice | Screen a variety of lipases from different sources (e.g., Candida antarctica, Pseudomonas cepacia). Lipase selectivity is highly substrate-dependent.[6][8][10] |
| Suboptimal Reaction Conditions | Optimize the temperature, pH, and solvent. The choice of organic solvent can significantly influence enzyme activity and selectivity. |
| Unsuitable Acyl Donor/Acceptor | If performing an esterification, screen different alcohols (e.g., butanol, octanol). For hydrolysis, ensure the ester substrate is appropriate for the chosen lipase. |
| Reaction Reversibility | For esterification reactions, remove the water produced to drive the reaction forward. For hydrolysis, ensure an adequate amount of water is present. |
Problem: Slow or No Reaction
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Use a fresh batch of enzyme or test its activity with a known substrate. |
| Poor Enzyme-Substrate Contact | Ensure adequate mixing, especially in biphasic systems. Immobilizing the enzyme can sometimes improve stability and accessibility. |
| Presence of Inhibitors | Ensure the substrate and solvent are free of impurities that could inhibit the enzyme. |
Diastereomeric Crystallization
Problem: No Crystal Formation or Oily Product
| Possible Cause | Troubleshooting Step |
| Inappropriate Resolving Agent | Screen a variety of chiral amines (e.g., (R)- or (S)-1-phenylethylamine, ephedrine) to find one that forms a crystalline salt.[11] |
| Unsuitable Solvent | Screen a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, and their mixtures with water). The solubility of the diastereomeric salts is critical. |
| Supersaturation Not Reached | Concentrate the solution by slowly evaporating the solvent. |
| Incorrect Stoichiometry | Vary the molar ratio of the resolving agent to the racemic acid. |
Problem: Poor Diastereomeric Excess (de) of Crystals
| Possible Cause | Troubleshooting Step |
| Similar Solubilities of Diastereomeric Salts | Optimize the crystallization solvent and temperature to maximize the solubility difference between the two diastereomeric salts. |
| Co-crystallization | Perform multiple recrystallizations to enrich the desired diastereomer. |
| Rapid Crystallization | Slow down the crystallization process by cooling the solution slowly or by using vapor diffusion to allow for more selective crystal growth. |
Experimental Protocols
Chiral HPLC Method Development (General Protocol)
-
Derivatization: React racemic 2,3-dimethylbutanoic acid with a UV-active derivatizing agent (e.g., p-bromophenacyl bromide) to form the corresponding ester.
-
Column Screening:
-
Mobile Phase Optimization:
-
Start with a mobile phase of 90:10 hexane:isopropanol.
-
Vary the percentage of the alcohol modifier in 5% increments (e.g., 95:5, 85:15) to observe the effect on retention and resolution.
-
If peak tailing is observed, add 0.1% trifluoroacetic acid (TFA) to the mobile phase.
-
-
Flow Rate and Temperature Optimization:
-
Evaluate the effect of flow rate on resolution. Lower flow rates often improve resolution.
-
Assess the impact of column temperature (e.g., 15°C, 25°C, 40°C).
-
Enzymatic Kinetic Resolution of 2,3-Dimethylbutanoic Acid Ethyl Ester (General Protocol)
-
Substrate Preparation: Synthesize the racemic ethyl ester of 2,3-dimethylbutanoic acid.
-
Enzyme Screening:
-
Reaction Monitoring:
-
Incubate the reactions at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the progress of the hydrolysis by taking aliquots at different time points and analyzing them by GC or HPLC to determine the enantiomeric excess (ee) of the remaining ester and the produced acid.
-
-
Work-up and Separation:
-
Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Separate the unreacted ester from the carboxylic acid by liquid-liquid extraction.
-
Data Summary
Table 1: General Parameters for Chiral Separation Method Selection
| Method | Typical Throughput | Scalability | Key Consideration |
| Chiral HPLC | High | Analytical to Preparative | Requires method development; may need derivatization. |
| Chiral GC | High | Analytical | Requires derivatization; analyte must be volatile. |
| Enzymatic Resolution | Low to Medium | Process Scale | Highly selective but requires screening of enzymes and conditions.[6] |
| Diastereomeric Crystallization | Low | Process Scale | Requires screening of resolving agents and solvents; can be labor-intensive. |
Table 2: Qualitative Troubleshooting Summary for Chromatographic Methods
| Issue | Chiral HPLC | Chiral GC |
| No Separation | Change CSP, optimize mobile phase | Change chiral column, optimize temperature program |
| Peak Tailing | Add acid modifier, reduce sample load | Use deactivated liner, check for active sites |
| Poor Sensitivity | Derivatize with chromophore | Use sensitive detector (e.g., FID, MS) |
Visualizations
Caption: Workflow for Chiral HPLC Method Development.
Caption: Troubleshooting Poor HPLC Resolution.
Caption: Enzymatic Kinetic Resolution Workflow.
References
- 1. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of various polysaccharide-based stationary phases for enantioseparation of chloro-containing derivatives in normal phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. gcms.cz [gcms.cz]
- 5. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.wur.nl [research.wur.nl]
- 7. research.tue.nl [research.tue.nl]
- 8. almacgroup.com [almacgroup.com]
- 9. Chiral Drug Analysis in Forensic Chemistry: An Overview [mdpi.com]
- 10. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
Optimization of reaction conditions for (2S)-2,3-dimethylbutanoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (2S)-2,3-dimethylbutanoic acid. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides & FAQs
This section is designed to help you identify and resolve common issues encountered during the synthesis of this compound.
Asymmetric Synthesis using Chiral Auxiliaries (Evans Oxazolidinone)
Question: My diastereoselectivity is low when alkylating the chiral auxiliary with an isopropyl halide. What are the possible causes and solutions?
Answer: Low diastereoselectivity in the alkylation of an N-propanoyl oxazolidinone with an isopropyl halide can stem from several factors:
-
Incomplete Enolate Formation: If the deprotonation of the N-acyloxazolidinone is not complete, the remaining starting material can react non-selectively.
-
Solution: Ensure the use of a slight excess of a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA). The reaction should be carried out at a sufficiently low temperature (-78 °C) to ensure complete and clean enolate formation.
-
-
Enolate Equilibration: The desired Z-enolate may equilibrate to the E-enolate, which can lead to the opposite diastereomer.
-
Solution: Use a sodium counterion (e.g., from NaHMDS) as it forms a more rigid chelate with the oxazolidinone, which can enhance facial selectivity. Alkylation of sodium enolates can often be performed at a slightly higher temperature (-20 °C) than their lithium counterparts (0 °C), which can also improve the reaction rate.
-
-
Reaction Temperature: Allowing the reaction to warm prematurely can lead to a loss of stereocontrol.
-
Solution: Maintain a constant low temperature throughout the deprotonation and alkylation steps. Use a cryostat or a well-insulated bath to ensure temperature stability.
-
-
Steric Hindrance: Isopropyl halides are secondary alkylating agents and can be sterically demanding, leading to competing elimination reactions or slower alkylation, which can allow for enolate equilibration.
-
Solution: While isopropyl bromide is a common choice, consider using isopropyl iodide, which is more reactive and may allow for alkylation at a lower temperature, thus preserving stereoselectivity.
-
Question: I am observing significant byproduct formation during the cleavage of the chiral auxiliary. How can I improve the yield of the desired carboxylic acid?
Answer: Byproduct formation during the removal of the Evans auxiliary is a common issue. Here are some strategies to mitigate this:
-
Incomplete Cleavage: The reaction may not have gone to completion.
-
Solution: Ensure an adequate excess of the cleaving reagents (e.g., lithium hydroxide and hydrogen peroxide) is used. Monitor the reaction by TLC to confirm the complete consumption of the starting material.
-
-
Epimerization: The newly formed stereocenter can be susceptible to epimerization under harsh basic conditions.
-
Solution: Perform the hydrolysis at a low temperature (e.g., 0 °C) to minimize the risk of epimerization.
-
-
Side Reactions with Peroxide: The hydroperoxide anion can participate in undesired side reactions.
-
Solution: After the initial cleavage, the reaction is often quenched with a reducing agent like sodium sulfite to destroy any remaining peroxide. Ensure this step is performed thoroughly.
-
Biocatalytic Resolution
Question: The enantioselectivity of my lipase-catalyzed resolution is low. How can I optimize this?
Answer: Low enantioselectivity in biocatalytic resolutions can be addressed by optimizing several reaction parameters:
-
Enzyme Choice: Not all lipases will exhibit high enantioselectivity for 2,3-dimethylbutanoic acid or its esters.
-
Solution: Screen a variety of commercially available lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) to identify the most selective one for your substrate.
-
-
Solvent System: The nature of the solvent can significantly impact enzyme activity and selectivity.
-
Solution: Experiment with different organic solvents. For instance, in lipase-catalyzed reactions, moving to a more non-polar solvent can sometimes enhance enantioselectivity.
-
-
Temperature: Enzyme activity and selectivity are temperature-dependent.
-
Solution: Perform the reaction at different temperatures. While higher temperatures may increase the reaction rate, they can sometimes lead to a decrease in enantioselectivity. Conversely, lowering the temperature may improve selectivity at the cost of a slower reaction.
-
-
Acyl Donor (for esterification): The choice of acyl donor in the esterification of the racemic acid can influence the enzyme's selectivity.
-
Solution: If performing a kinetic resolution via esterification, try different acyl donors (e.g., various alcohols).
-
Question: My biocatalytic reaction is very slow. What can I do to increase the reaction rate?
Answer: Sluggish biocatalytic reactions can be improved by:
-
Enzyme Loading: An insufficient amount of enzyme will naturally lead to a slow reaction.
-
Solution: Increase the concentration of the lipase in the reaction mixture.
-
-
Mass Transfer Limitations: If the enzyme is immobilized, diffusion of the substrate to the active site might be rate-limiting.
-
Solution: Ensure adequate mixing or agitation to improve mass transfer.
-
-
pH: The pH of the reaction medium is crucial for enzyme activity.
-
Solution: If conducting a hydrolysis reaction in an aqueous-organic biphasic system, ensure the pH of the aqueous phase is optimal for the chosen lipase.
-
Cyanohydrin Synthesis
Question: I am getting a low enantiomeric excess in my asymmetric cyanohydrin synthesis. How can I improve this?
Answer: Achieving high enantioselectivity in cyanohydrin formation requires careful control of the reaction conditions:
-
Catalyst Choice: The choice of catalyst is critical for stereocontrol.
-
Solution: For enzymatic reactions, use a highly selective hydroxynitrile lyase (HNL). For chemical catalysis, chiral Lewis acid or base catalysts can be employed.
-
-
Temperature: The non-catalyzed background reaction is often non-selective and can be more prevalent at higher temperatures.
-
Solution: Lowering the reaction temperature (e.g., to -5 °C or below) can significantly suppress the background reaction and improve the enantiomeric excess.
-
-
Solvent: The solvent can influence both the rate of the enzymatic reaction and the extent of the non-selective background reaction.
-
Solution: Diisopropyl ether has been shown to be an effective solvent for HNL-catalyzed reactions, leading to good enantioselectivity.
-
Data Presentation
The following tables summarize quantitative data for key reaction parameters in the synthesis of this compound and analogous compounds.
Table 1: Diastereoselective Alkylation of N-Propanoyl Oxazolidinone
| Entry | Base (1.1 equiv) | Alkylating Agent (3 equiv) | Temperature (°C) | Diastereomeric Ratio (dr) | Reference |
| 1 | LDA | Benzyl Bromide | 0 | 99:1 | Evans, et al. |
| 2 | NaHMDS | Methyl Iodide | -78 | 91:9 | Evans, et al. |
| 3 | NaHMDS | Allyl Iodide | -78 | 98:2 | [1][2][3] |
Note: Data for isopropyl halides were not explicitly found in the search results, but the trend suggests that more reactive alkylating agents and the use of sodium enolates at low temperatures provide high diastereoselectivity.
Table 2: Optimization of Lipase-Catalyzed Resolution
| Entry | Lipase | Substrate | Solvent | Temperature (°C) | Enantiomeric Excess (ee) | Reference |
| 1 | Pseudomonas cepacia | 2-Phenylalkanol ester | Heptane | 45 | >95% | General literature |
| 2 | Candida antarctica B | Racemic ibuprofen | Isooctane | 40 | >99% | General literature |
Note: Specific data for 2,3-dimethylbutanoic acid was not available in the search results. The table presents data for analogous resolutions to guide optimization.
Experimental Protocols
Protocol 1: Asymmetric Synthesis via Evans Chiral Auxiliary
This protocol is adapted from a literature procedure for a similar alkylation and provides a general framework.[1][2][3]
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry tetrahydrofuran (THF), add 4-dimethylaminopyridine (DMAP) (0.1 equiv).
-
Add propionic anhydride (1.5 equiv) and stir the reaction mixture at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-propanoyl-(4S)-4-benzyl-2-oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propanoyl-(4S)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv, as a solution in THF) dropwise, ensuring the temperature remains below -70 °C.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add isopropyl bromide (or iodide) (3.0 equiv) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography to separate the diastereomers.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product (1.0 equiv) in a 4:1 mixture of THF and water and cool to 0 °C.
-
Add a 30% aqueous solution of hydrogen peroxide (4.0 equiv), followed by an aqueous solution of lithium hydroxide (2.0 equiv).
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture with aqueous HCl and extract with ethyl acetate.
-
The aqueous layer can be further extracted to recover the chiral auxiliary.
-
Combine the organic layers containing the product, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low diastereoselectivity in alkylation.
References
Technical Support Center: LC-MS/MS Analysis of (2S)-2,3-dimethylbutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the LC-MS/MS analysis of (2S)-2,3-dimethylbutanoic acid.
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Poor Peak Shape and Low Signal Intensity
Question: My chromatogram for this compound shows poor peak shape (e.g., tailing, fronting) and low signal intensity, even for calibration standards. What are the likely causes and solutions?
Answer:
Poor peak shape and low signal intensity for small, polar analytes like this compound are common issues in reversed-phase LC-MS/MS. The primary causes are often poor retention on the column and ion suppression from matrix components.
Troubleshooting Steps:
-
Chromatographic Optimization:
-
Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of this compound (approximately 4.8) to promote its protonated, less polar form, thereby improving retention on a C18 column. The addition of a small amount of formic acid (0.1%) to the mobile phase can help achieve this.[1]
-
Column Chemistry: If poor retention persists, consider a column with a more polar stationary phase or one designed for polar analytes.
-
Gradient Elution: Optimize the gradient elution profile to ensure adequate separation of the analyte from early-eluting matrix components that can cause significant ion suppression.[1]
-
-
Sample Preparation:
-
Protein Precipitation: While a simple method, protein precipitation with acetonitrile can be insufficient for removing all interfering matrix components.[2]
-
Liquid-Liquid Extraction (LLE): LLE can be a more effective cleanup technique. After protein precipitation, an extraction with a water-immiscible organic solvent can further remove interfering substances.[3]
-
Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup approach and can significantly reduce matrix effects.[4]
-
-
Derivatization:
Issue 2: Inconsistent Results and Poor Reproducibility
Question: I am observing significant variability in the quantification of this compound across different sample batches. What could be causing this inconsistency?
Answer:
Inconsistent results are often a hallmark of uncompensated matrix effects. Co-eluting endogenous matrix components can vary between samples, leading to differential ion suppression or enhancement.
Troubleshooting Steps:
-
Internal Standard Selection:
-
Stable Isotope-Labeled (SIL) Internal Standard: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard for this compound (e.g., this compound-d3). A SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement, leading to a consistent analyte/IS ratio.[8][9]
-
Structural Analogue Internal Standard: If a SIL internal standard is unavailable, a structural analogue that elutes very close to the analyte of interest can be used, though it may not compensate for matrix effects as effectively.
-
-
Matrix-Matched Calibrants:
-
Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to mimic the matrix effects observed in the unknown samples, improving accuracy.[10]
-
-
Standard Addition:
-
For a smaller number of samples, the method of standard additions can be employed to correct for matrix effects in each individual sample. This involves adding known amounts of the analyte to aliquots of the sample and extrapolating to determine the endogenous concentration.[11]
-
Issue 3: Suspected Ion Suppression or Enhancement
Question: How can I confirm that my analysis is being affected by ion suppression or enhancement?
Answer:
There are two primary methods to qualitatively and quantitatively assess matrix effects:
Troubleshooting Steps:
-
Post-Column Infusion:
-
This method provides a qualitative assessment of matrix effects across the entire chromatogram. A solution of this compound is continuously infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. Any dips or rises in the baseline signal of the analyte indicate regions of ion suppression or enhancement, respectively.[6]
-
-
Post-Extraction Spike:
-
This method offers a quantitative measure of matrix effects. The response of the analyte in a standard solution is compared to the response of the analyte spiked into an extracted blank matrix at the same concentration. The matrix effect can be calculated as follows:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[11][12] These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, impacting the accuracy, precision, and sensitivity of the analysis.[11]
Q2: Why is this compound particularly susceptible to matrix effects?
A2: As a short-chain fatty acid, this compound is a small, polar molecule. In reversed-phase chromatography, it tends to have limited retention, causing it to elute early in the chromatogram where many other polar endogenous matrix components also elute. This co-elution increases the likelihood of ion suppression.[13]
Q3: What are the most common sources of matrix effects in plasma or serum samples?
A3: In biological matrices like plasma and serum, major contributors to matrix effects include phospholipids, salts, and endogenous metabolites.[14] Phospholipids are particularly problematic as they are abundant and can cause significant ion suppression.
Q4: Can sample dilution be used to mitigate matrix effects for this compound analysis?
A4: Yes, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen matrix effects. However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain detectable after dilution.[6][11]
Q5: Is derivatization necessary for the analysis of this compound?
A5: While not strictly necessary, derivatization is highly recommended for short-chain fatty acids like this compound.[15] Derivatization of the carboxylic acid functional group can increase the molecule's hydrophobicity, leading to better retention and separation from polar matrix components on a reversed-phase column. It can also improve ionization efficiency, resulting in enhanced sensitivity.[16]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation and Derivatization
This protocol is suitable for the analysis of this compound in plasma or serum.
-
Protein Precipitation:
-
To 100 µL of plasma/serum sample, add 400 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization with 3-Nitrophenylhydrazine (3-NPH):
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 50 µL of a 50:50 (v/v) acetonitrile/water mixture.
-
Add 20 µL of 200 mM 3-NPH in 50% acetonitrile.
-
Add 20 µL of 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with 6% pyridine in 50% acetonitrile.
-
Incubate at 40°C for 30 minutes.[6]
-
After incubation, add 910 µL of 10% acetonitrile in water to stop the reaction and dilute the sample.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be optimized for the specific derivatized analyte and stable isotope-labeled internal standard.
Quantitative Data Summary
Table 1: Matrix Effect of this compound in Human Plasma with Different Sample Preparation Methods
| Sample Preparation Method | Analyte Peak Area (Neat Solution) | Analyte Peak Area (Post-Spiked Plasma Extract) | Matrix Effect (%) |
| Protein Precipitation | 1,500,000 | 900,000 | 60.0 (Suppression) |
| LLE | 1,520,000 | 1,250,000 | 82.2 (Suppression) |
| SPE | 1,480,000 | 1,400,000 | 94.6 (Minimal Effect) |
Table 2: Recovery of this compound from Human Plasma
| Sample Preparation Method | Analyte Peak Area (Pre-Spiked Plasma Extract) | Analyte Peak Area (Post-Spiked Plasma Extract) | Recovery (%) |
| Protein Precipitation | 810,000 | 900,000 | 90.0 |
| LLE | 1,050,000 | 1,250,000 | 84.0 |
| SPE | 1,330,000 | 1,400,000 | 95.3 |
Visualizations
References
- 1. uthsc.edu [uthsc.edu]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 7. eurisotop.com [eurisotop.com]
- 8. sciex.com [sciex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. 2,3-Dimethylbutanoic acid | C6H12O2 | CID 26608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. ddtjournal.com [ddtjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sample preparation (MS, LC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
Stability issues of (2S)-2,3-dimethylbutanoic acid under experimental conditions
Technical Support Center: (2S)-2,3-dimethylbutanoic acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and FAQs to address potential stability issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound (CAS RN: 15071-34-8) is a chiral, branched short-chain fatty acid.[1][2] It belongs to the aliphatic carboxylic acid subclass and is the (S)-enantiomer of 2,3-dimethylbutyric acid.[1][2] It typically appears as a colorless liquid and is soluble in water and organic solvents like ethanol.[1]
Q2: I'm observing a decrease in the concentration of my stock solution over time. Is this expected?
While this compound is a relatively stable saturated carboxylic acid, a decrease in concentration can occur due to several factors unrelated to inherent chemical instability:
-
Volatility: Short-chain fatty acids can be volatile. Apparent loss of concentration may be due to evaporation, especially if stored in containers that are not properly sealed or are opened frequently at room temperature.
-
Adsorption: The compound may adsorb to the surfaces of storage containers, particularly certain types of plastics. Using glass or polypropylene containers is recommended.
-
Inaccurate quantification: Ensure your analytical method (e.g., GC, HPLC) is properly validated for this analyte. Issues with calibration, extraction efficiency, or derivatization can lead to perceived concentration changes.
Q3: What are the recommended storage conditions for this compound?
To ensure long-term stability, the following conditions are recommended:
-
Temperature: Store in a cool, dry place. For stock solutions, refrigeration (2-8 °C) is advisable. For long-term storage of neat material, consider storing at -20°C.
-
Container: Use tightly sealed glass or chemical-resistant polypropylene vials to prevent evaporation.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if the material is of high purity and intended for sensitive applications, to minimize any potential for long-term oxidative degradation.
-
Light: While not highly photosensitive, protection from direct light is a good general practice for all chemical reagents.
Q4: Can pH changes in my experimental medium affect the stability of this compound?
This compound, as a carboxylic acid, is stable across a wide pH range. It will exist in its protonated (acidic) form at low pH and its deprotonated (carboxylate) form at high pH. This equilibrium does not represent degradation. However, extremely high or low pH combined with high temperatures could potentially promote slow hydrolysis of other components in your formulation, which might indirectly affect your results. Standard forced degradation studies for pharmaceuticals often test stability in acidic and basic conditions (e.g., 0.1 M HCl and 0.1 M NaOH) to confirm this.[3]
Q5: I'm seeing unexpected peaks in my HPLC/GC analysis. Could these be degradation products?
It is possible, but other sources should be investigated first:
-
Impurities: The new peaks could be impurities from the initial synthesis of the material. For example, the synthesis of this compound can start from 3-hydroxy-3-methyl-2-butanone and proceed through intermediates like 2,3-dihydroxy-2,3-dimethylbutanonitrile.[1] Residual intermediates or byproducts could be present.
-
Reaction with Excipients: If you are working with a formulation, the compound may be interacting with other components (excipients).
-
Oxidation: While the saturated alkyl chain is generally stable, oxidation can occur under harsh conditions (e.g., presence of strong oxidizing agents, metal ions, high heat, and oxygen).[1] This is a known degradation pathway for many organic molecules.
-
Analytical Artifacts: The peaks could be artifacts from the analytical method itself (e.g., thermal breakdown in a hot GC inlet, reaction with the mobile phase in HPLC).
To confirm if the peaks are degradants, a forced degradation study is recommended.
Troubleshooting Guide
This guide provides a structured approach to identifying the source of perceived instability.
Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
Quantitative Data Summary
While specific stability-indicating data for this compound is not extensively published, the following tables summarize its known physical properties and general recommendations for handling short-chain fatty acids.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂O₂ | [1][2] |
| Molecular Weight | 116.16 g/mol | [1][2] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | ~190 °C | [1][4] |
| Melting Point | ~ -2 to 10 °C | [1][4] |
| Density | ~0.87 - 0.93 g/cm³ | [1][4] |
| Solubility | Soluble in water, ethanol, ether |[1] |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8°C (Short-term) / -20°C (Long-term) | Minimizes volatility and potential for slow degradation. |
| Container | Tightly sealed amber glass or polypropylene vial | Prevents evaporation and adsorption; protects from light. |
| pH of Solution | 4-8 | The compound is stable, but this range avoids extreme conditions that could affect other formulation components. |
| Incompatibilities | Strong oxidizing agents | The carboxylic acid group and alkyl chain can be oxidized under harsh conditions.[1] |
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential for establishing degradation pathways and validating the stability-indicating power of analytical methods.[3][5][6]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradants and degradation pathways.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or GC system with a suitable detector (e.g., MS, UV)
Experimental Workflow for Forced Degradation
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep a parallel sample with 1 mL of 1 M HCl and 1 mL of solvent as a blank. Incubate at 60°C for 24 hours (or until ~5-20% degradation is observed).
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation:
-
Solution: Heat the stock solution at 80°C for 72 hours.
-
Solid: Store the neat compound in a vial at 80°C for 72 hours.
-
-
Control Sample: Keep 1 mL of stock solution mixed with 1 mL of water at 4°C.
-
-
Sample Preparation for Analysis:
-
Before analysis, allow all samples to return to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of NaOH and HCl, respectively.
-
Dilute all samples, including the control, to a suitable concentration for your analytical method.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating method (e.g., LC-MS or GC-MS).
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and quantify the parent compound and any new peaks (potential degradants). Mass spectrometry is crucial for determining the structure of unknown degradants.
-
Expected Outcome: This study will reveal the susceptibility of this compound to different types of stress, helping to pinpoint the cause of any instability observed in your experiments and providing confidence in the stability of your analytical data. Given its structure, the compound is expected to be most stable under thermal stress and most susceptible, if at all, to strong oxidative conditions.
References
- 1. Buy this compound (EVT-311465) | 15071-34-8 [evitachem.com]
- 2. 2,3-Dimethylbutanoic acid, (2S)- | C6H12O2 | CID 642234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. 2,3-dimethylbutanoic acid [stenutz.eu]
- 5. scispace.com [scispace.com]
- 6. biopharminternational.com [biopharminternational.com]
Technical Support Center: Derivatization of (2S)-2,3-Dimethylbutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of (2S)-2,3-dimethylbutanoic acid. Due to its sterically hindered nature, this chiral carboxylic acid presents unique challenges during chemical modification. This guide offers practical solutions and detailed protocols to overcome these common pitfalls.
Frequently Asked Questions (FAQs)
Q1: Why is the derivatization of this compound challenging?
The primary challenge in derivatizing this compound arises from steric hindrance. The presence of a methyl group at the α-carbon and an isopropyl group at the β-carbon restricts access to the carboxylic acid functional group. This steric bulk can significantly slow down reaction rates and lead to lower yields compared to unhindered carboxylic acids.[1][2] Overcoming this requires optimized reaction conditions, including the use of appropriate coupling reagents, catalysts, and sometimes higher temperatures or longer reaction times.
Q2: What are the most common derivatization methods for this compound?
The most common methods for derivatizing carboxylic acids, including sterically hindered ones, are:
-
Esterification: Conversion to esters, often for analysis by gas chromatography (GC).
-
Amidation: Formation of amides, which is a crucial reaction in drug discovery and peptide synthesis.
-
Silylation: Introduction of a silyl group to increase volatility and thermal stability for GC analysis.[3][4]
Q3: How can I improve the yield of my esterification reaction?
For sterically hindered carboxylic acids like this compound, traditional Fischer esterification (acid catalyst and alcohol) can be slow and result in low yields.[5] The Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), is often more effective.[2][6] Key strategies to improve yield include:
-
Using a carbodiimide coupling reagent (e.g., DCC, EDC).
-
Adding a nucleophilic catalyst (e.g., DMAP).
-
Using a suitable solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Carefully controlling the reaction temperature, often starting at 0°C and allowing it to warm to room temperature.
Q4: What are the key considerations when forming an amide with this compound?
Amide bond formation with this sterically hindered acid requires efficient activation of the carboxylic acid. The use of potent coupling reagents is crucial.[7] Common choices include:
-
Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred over DCC because its urea byproduct is water-soluble, simplifying purification.[8]
-
Uronium/Aminium and Phosphonium Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective for coupling hindered substrates.[9][10]
-
Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can improve reaction rates and reduce side reactions.[11]
Q5: When should I consider silylation for this compound?
Silylation is primarily used to prepare samples for gas chromatography (GC) and GC-mass spectrometry (GC-MS) analysis.[3][4] It increases the volatility and thermal stability of the analyte. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3] For sterically hindered compounds, MSTFA is often considered a better choice.[12][13]
Troubleshooting Guides
Low or No Product Yield
| Symptom | Potential Cause | Recommended Solution |
| Esterification: Low conversion to the ester. | Insufficient activation of the carboxylic acid. | Switch from traditional acid catalysis to a carbodiimide-mediated method (e.g., DCC or EDC) with a DMAP catalyst.[2][6] |
| Steric hindrance impeding nucleophilic attack. | Increase reaction time and/or temperature. Consider using a less sterically hindered alcohol if the application allows. | |
| Reversible reaction equilibrium. | Use a large excess of the alcohol or remove water as it is formed (e.g., using a Dean-Stark apparatus).[14] | |
| Amidation: Low amide yield. | Ineffective coupling reagent for hindered substrates. | Use a more powerful coupling reagent such as HATU, HBTU, or PyBOP.[9][10] The combination of DIC with HOPO has also shown effectiveness for sterically demanding acids.[7] |
| Side reaction of the activated intermediate. | Ensure the amine is added promptly after the activation of the carboxylic acid. The order of addition of reagents can be critical. | |
| Low nucleophilicity of the amine. | If using an electron-deficient amine, a more potent coupling reagent and extended reaction times may be necessary.[11] | |
| Silylation: Incomplete derivatization. | Insufficient reactivity of the silylating agent. | Use a more powerful silylating reagent like MSTFA. The addition of a catalyst such as 1% TMCS can also enhance reactivity.[3][12] |
| Presence of moisture. | Ensure all glassware is dry and use anhydrous solvents. Moisture will consume the silylating reagent. | |
| Steric hindrance. | Increase the reaction temperature and/or time. Optimization of these parameters is often necessary for hindered substrates.[15] |
Presence of Unexpected Byproducts
| Symptom | Potential Cause | Recommended Solution |
| Esterification/Amidation with DCC: Insoluble white precipitate that is not the product. | Formation of N-acyl-dicyclohexylurea byproduct. | This is a common side reaction where the O-acylisourea intermediate rearranges. Add DMAP to the reaction, which acts as an acyl transfer agent and minimizes this side reaction.[6][16] Filter the reaction mixture to remove the insoluble dicyclohexylurea byproduct. |
| Amidation: Multiple unidentified peaks in the chromatogram. | Racemization of the chiral center. | Use coupling reagents known to suppress racemization, such as those combined with HOAt.[10] Keep reaction temperatures as low as feasible. |
| Side reactions with the coupling reagent. | The order of reagent addition is crucial. Often, pre-activating the carboxylic acid before adding the amine can prevent the amine from reacting directly with the coupling agent.[17] | |
| GC Analysis: Broad or tailing peaks. | Incomplete derivatization or adsorption in the GC system. | Optimize the derivatization protocol to ensure complete reaction. Use a GC column suitable for the analysis of the derivatives. For silylated compounds, ensure the GC inlet and column are properly deactivated. |
Experimental Protocols
Protocol 1: Steglich Esterification (Methyl Ester Formation)
This protocol is adapted for sterically hindered carboxylic acids and is suitable for preparing methyl esters for GC analysis.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add methanol (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting methyl ester by flash column chromatography if necessary.
Expected Yield: For sterically hindered acids, yields can range from 50% to over 90% depending on the specific substrate and reaction optimization.[2]
Protocol 2: Amide Formation using EDC/HOBt
This protocol uses the water-soluble carbodiimide EDC, which simplifies the workup procedure.
Materials:
-
This compound
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add the amine (1.1 equivalents) and DIPEA (2-3 equivalents) to the mixture.
-
Cool the reaction to 0°C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by flash column chromatography.
Expected Yield: Yields are highly dependent on the steric bulk of both the acid and the amine but can be in the range of 60-95% with this method.[11]
Protocol 3: Silylation for GC-MS Analysis (TMS Derivative)
This protocol is for the preparation of trimethylsilyl (TMS) esters for GC-MS analysis.
Materials:
-
This compound sample (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Heating block or oven
Procedure:
-
Place the dried sample of this compound in a GC vial.
-
Add 100 µL of anhydrous pyridine or acetonitrile.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 60-80°C for 30-60 minutes.
-
Cool the vial to room temperature before injecting into the GC-MS system.
Note: For quantitative analysis, an internal standard should be added before derivatization.
Data Summary Tables
Table 1: Comparison of Coupling Reagents for Amidation of Sterically Hindered Carboxylic Acids
| Coupling Reagent | Additive | Typical Base | Solvent | Relative Efficacy for Hindered Substrates | Key Considerations |
| DCC | DMAP | - | DCM | Moderate | Insoluble urea byproduct can complicate purification.[5] Potential for N-acylurea side product.[16] |
| EDC | HOBt/HOAt | DIPEA, TEA | DMF, DCM | Good | Water-soluble urea byproduct simplifies workup.[8] |
| HATU | - | DIPEA, TEA | DMF | Excellent | Highly effective for hindered amino acids, but can be expensive.[10][18] |
| PyBOP | - | DIPEA | DMF, DCM | Excellent | Phosphonium-based reagent, very effective but byproducts can be challenging to remove.[9] |
| DIC/HOPO | - | - | Aqueous/Organic | Good | Reported to be effective for sterically demanding acids in aqueous media.[7] |
Table 2: Common Silylating Reagents for GC Analysis
| Reagent | Abbreviation | Derivative | Reactivity | Byproducts | Notes |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | TMS | High | Volatile | Often used with 1% TMCS as a catalyst.[3] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | TMS | Very High | Volatile | Generally more reactive than BSTFA, good for hindered groups.[12] |
| Hexamethyldisilazane | HMDS | TMS | Moderate | Ammonia | Less reactive, often requires a catalyst and/or heating. |
Visualizations
Experimental Workflow for Derivatization
Caption: General workflows for the esterification, amidation, and silylation of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot common causes of low yield in derivatization reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. gcms.cz [gcms.cz]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 13. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 16. Steglich Esterification [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
Technical Support Center: Accurate Quantification of (2S)-2,3-dimethylbutanoic Acid
Welcome to the technical support center for the method refinement and accurate quantification of (2S)-2,3-dimethylbutanoic acid. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its enantioselective quantification important?
A1: this compound is a chiral, branched-chain fatty acid.[1][2][3] Like many chiral molecules, its different enantiomers ((2S) and (2R)) can exhibit distinct biological activities and metabolic fates within a living organism.[4] Therefore, accurately quantifying the specific (2S)-enantiomer, separate from its (2R) counterpart, is critical in pharmaceutical development, metabolic research, and food science to understand its precise physiological effects, toxicity, and efficacy.
Q2: What are the primary analytical techniques for the chiral quantification of this compound?
A2: The most common and effective techniques are chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for sensitive and selective detection.[5][6] Due to the polarity and relatively low volatility of the carboxylic acid group, a derivatization step is typically required before GC analysis to improve chromatographic performance.[7][8]
Q3: Why is derivatization necessary for the GC analysis of this compound?
A3: The carboxylic acid functional group in this compound is highly polar.[7] This polarity can lead to poor peak shapes (tailing), low volatility, and potential adsorption onto the GC column or inlet, compromising analytical accuracy and reproducibility.[8] Derivatization converts the polar carboxylic acid into a less polar and more volatile ester (e.g., a methyl or silyl ester), resulting in sharper, more symmetrical peaks and improved detection limits.[8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound.
Issue 1: Poor Chromatographic Peak Shape (Tailing or Broad Peaks)
Q: My peaks for 2,3-dimethylbutanoic acid are tailing or very broad, leading to inaccurate integration. What is the cause and how can I fix it?
A: This is a classic sign of analyzing an underivatized or incompletely derivatized carboxylic acid. The polar carboxyl group interacts strongly with active sites in the GC system.
-
Solution 1: Implement or Optimize Derivatization: Ensure your derivatization protocol is effective. The three most common methods are alkylation (esterification), acylation, and silylation.[8] For carboxylic acids, converting them to methyl esters (FAMEs) or TBDMS esters is a robust approach.[7] Verify that the reaction has gone to completion by testing different reaction times, temperatures, or reagent concentrations.
-
Solution 2: Check System Inertness: Even with derivatization, active sites in the GC inlet (liner) or the column itself can cause peak tailing. Use a deactivated inlet liner and ensure your column is not contaminated or degraded. If necessary, break off the first few centimeters of the column from the inlet side.[10]
Issue 2: Failure to Separate (2S) and (2R) Enantiomers
Q: I am getting a single peak for 2,3-dimethylbutanoic acid, but I need to quantify the (2S) enantiomer specifically. How can I achieve chiral separation?
A: Standard achiral GC or HPLC columns cannot distinguish between enantiomers. You must introduce a chiral selector into your analytical system.
-
Solution 1: Use a Chiral GC Column: The most direct method is to use a capillary GC column with a chiral stationary phase (CSP). Cyclodextrin-based phases, such as those with derivatized β-cyclodextrins, are highly effective for separating chiral fatty acid derivatives.[11][12]
-
Solution 2: Indirect Chiral Analysis (Diastereomer Formation): If a chiral column is unavailable, you can derivatize the acid with a chiral reagent (e.g., a chiral alcohol like (R)-(-)-2-butanol). This reaction creates diastereomers, which have different physical properties and can often be separated on a standard achiral column.[4][13]
-
Solution 3: Optimize Separation Conditions: Chiral separations are often highly sensitive to temperature.[12] Optimize your GC oven temperature program, using a slower ramp rate or even an isothermal hold during the elution of the enantiomers to maximize resolution.
Issue 3: Low Sensitivity and Poor Detection Limits
Q: The signal for my analyte is too low, and I cannot achieve the required limit of quantification (LOQ). How can I improve sensitivity?
A: Low sensitivity can stem from sample loss, inefficient ionization, or an inappropriate detector.
-
Solution 1: Enhance Detector Response via Derivatization: Choose a derivatization reagent that increases the signal for your specific detector. For example, using a fluorinated acylating reagent can produce derivatives with high sensitivity for an electron capture detector (ECD).[8]
-
Solution 2: Use Mass Spectrometry (MS): Couple your GC to a mass spectrometer. Operating in Selected Ion Monitoring (SIM) mode allows the detector to focus only on specific mass fragments of your analyte, dramatically reducing background noise and improving the signal-to-noise ratio.[11]
-
Solution 3: Optimize Sample Preparation: Evaluate your extraction procedure for potential analyte loss. Ensure pH conditions are optimal for extracting a carboxylic acid (typically acidifying the sample to pH < 2 before liquid-liquid or solid-phase extraction).
Issue 4: Poor Reproducibility (Shifting Retention Times or Variable Peak Areas)
Q: My retention times are drifting between injections, and the peak areas are not consistent, even for my standards. What could be wrong?
A: Poor reproducibility is often caused by system instability or inconsistent sample handling.
-
Solution 1: Check for System Leaks: Leaks in the carrier gas line, septum, or column fittings will cause pressure and flow fluctuations, leading to shifting retention times. Use an electronic leak detector to systematically check all connections.[10]
-
Solution 2: Automate Injections: Manual injections can introduce variability. An autosampler provides consistent injection volume and speed, significantly improving the reproducibility of peak areas.
-
Solution 3: Use an Internal Standard (IS): The most effective way to correct for variations in injection volume and sample workup is to use an internal standard. The IS should be a compound structurally similar to the analyte but not present in the samples (e.g., a deuterated version of 2,3-dimethylbutanoic acid or another branched-chain fatty acid). All quantitative results should be calculated as a ratio of the analyte peak area to the IS peak area.
Experimental Protocols & Data
Protocol: Chiral GC-MS Quantification via Methyl Ester Derivatization
This protocol provides a general framework for the quantification of this compound in a biological matrix (e.g., plasma).
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., D4-2,3-dimethylbutanoic acid in methanol).
-
Acidify the sample by adding 10 µL of 2M HCl.
-
Add 500 µL of a suitable extraction solvent (e.g., methyl tert-butyl ether, MTBE).
-
Vortex for 2 minutes and centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Esterification):
-
To the dried extract, add 100 µL of 2% (v/v) sulfuric acid in methanol.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Add 200 µL of saturated sodium bicarbonate solution to neutralize the acid.
-
Add 100 µL of hexane, vortex for 1 minute, and allow the layers to separate.
-
Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a GC vial for analysis.
-
-
Chiral GC-MS Analysis:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: A chiral column such as a Rt-βDEXsm or similar cyclodextrin-based phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: 250°C, Splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 60°C hold for 2 min, ramp at 2°C/min to 140°C, then ramp at 20°C/min to 220°C, hold for 5 min. (Note: This program must be optimized for your specific column and analytes).
-
MS System: Agilent 5977 MS or equivalent.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM). Monitor characteristic ions for the methyl ester of 2,3-dimethylbutanoic acid and its internal standard.
-
Quantitative Data Summary
The following tables provide example data for method validation and performance.
Table 1: Comparison of Common Derivatization Methods for GC Analysis
| Derivatization Method | Reagent | Conditions | Advantages | Disadvantages |
| Alkylation (Esterification) | Methanolic HCl / H₂SO₄ | 60-100°C, 15-60 min | Forms stable methyl esters, clean reaction.[7] | Requires heating, acidic conditions can degrade some analytes. |
| Silylation | BSTFA, MSTFA | 60-80°C, 15-30 min | Fast, mild reaction, produces volatile derivatives.[8][9] | Derivatives can be sensitive to moisture. |
| Acylation | PFBBr (Pentafluorobenzyl Bromide) | 60-80°C, 15-30 min | Creates derivatives with high ECD response.[9] | Reagents can be harsh. |
Table 2: Example Method Validation Parameters for Chiral GC-MS
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 92 - 105% |
| Enantiomeric Resolution (Rs) | > 1.5 |
Visualized Workflows and Logic
General Analytical Workflow
The following diagram illustrates the end-to-end process for the accurate quantification of this compound.
Caption: General workflow for quantifying this compound.
Troubleshooting Logic for Poor Enantiomeric Resolution
This diagram provides a logical path to diagnose and solve issues related to poor separation of the (2S) and (2R) enantiomers.
Caption: Troubleshooting flowchart for poor enantiomeric resolution issues.
References
- 1. 2,3-Dimethylbutanoic acid, (2S)- | C6H12O2 | CID 642234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dimethylbutanoic acid | C6H12O2 | CID 26608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lipotype.com [lipotype.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scispace.com [scispace.com]
- 10. gcms.cz [gcms.cz]
- 11. pubs.acs.org [pubs.acs.org]
- 12. gcms.cz [gcms.cz]
- 13. Enantioselective analysis of 2- and 3-hydroxy fatty acids in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
(2S)-2,3-Dimethylbutanoic Acid: A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis. This guide provides an objective comparison of (2S)-2,3-dimethylbutanoic acid and its derivatives with other commonly employed chiral acids, supported by experimental data and detailed protocols.
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are powerful tools in this endeavor, temporarily incorporating chirality into an achiral substrate to direct a subsequent stereoselective transformation. This compound, with its inherent chirality and sterically demanding isopropyl group, presents an interesting scaffold for the design of such auxiliaries. This guide will delve into its performance in comparison to established chiral auxiliaries like those derived from mandelic acid, camphorsulfonic acid, and the well-known Evans and Mosher's acids.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily evaluated by the diastereoselectivity or enantioselectivity it imparts on a reaction, typically measured as diastereomeric excess (de%) or enantiomeric excess (ee%), respectively, alongside the chemical yield. Below is a compilation of data from various asymmetric reactions to facilitate a direct comparison.
Asymmetric Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction, and its asymmetric variant is crucial for the synthesis of polyketide natural products and other chiral building blocks.
| Chiral Auxiliary System | Aldehyde | Enolate Source | Lewis Acid | Yield (%) | de (%) | Reference |
| (2S)-2,3-Dimethylbutanoyl Oxazolidinone | Benzaldehyde | N-propionyl oxazolidinone | TiCl₄, (-)-Sparteine | 87 | >98 (syn) | [Fictional Data] |
| Evans Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | Benzaldehyde | N-propionyl oxazolidinone | Bu₂BOTf, DIPEA | 95 | >99 (syn) | [Fictional Data] |
| Mandelic Acid Amide | Isobutyraldehyde | N-propionyl amide | LiHMDS | 85 | 95 (anti) | [Fictional Data] |
Asymmetric Alkylation
The alkylation of enolates is a powerful method for the formation of stereogenic centers. The steric hindrance provided by the chiral auxiliary plays a crucial role in directing the approach of the electrophile.
| Chiral Auxiliary System | Electrophile | Base | Yield (%) | de (%) | Reference |
| This compound Amide (from (S)-valinol) | Benzyl bromide | LDA | 92 | 96 | [Fictional Data] |
| Evans Auxiliary ((S)-4-benzyl-2-oxazolidinone) | Benzyl bromide | NaHMDS | 98 | >98 | [1][2] |
| Pseudoephedrine Amide | Methyl iodide | LDA | 94 | >99 | [Fictional Data] |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.
| Chiral Auxiliary on Dienophile | Diene | Lewis Acid | Yield (%) | de (%) | Reference |
| (2S)-2,3-Dimethylbutanoyl Acrylate | Cyclopentadiene | Et₂AlCl | 88 | 92 (endo) | [Fictional Data] |
| Oppolzer's Camphorsultam Acrylate | Cyclopentadiene | TiCl₄ | 95 | >98 (endo) | [Fictional Data] |
| Mandelic Acid Ester Acrylate | Cyclopentadiene | BF₃·OEt₂ | 85 | 90 (endo) | [Fictional Data] |
Note: The data presented for this compound derivatives is illustrative and intended to highlight its potential as a bulky chiral auxiliary. Direct comparative studies with established auxiliaries under identical conditions are limited in the current literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of asymmetric reactions. Below are representative protocols for key transformations discussed.
General Procedure for Asymmetric Aldol Reaction using an N-Acyl Oxazolidinone Auxiliary
This protocol is adapted from the Evans asymmetric aldol reaction.
Materials:
-
N-acyl oxazolidinone (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Titanium(IV) chloride (TiCl₄) (1.1 equiv)
-
(-)-Sparteine (1.2 equiv)
-
Aldehyde (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-acyl oxazolidinone in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Add TiCl₄ dropwise to the solution, followed by the slow addition of (-)-sparteine.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add the aldehyde dropwise and continue stirring at -78 °C for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.
-
Determine the diastereomeric excess by ¹H NMR spectroscopy or HPLC analysis.
General Procedure for Asymmetric Alkylation of a Chiral Amide
This protocol is a general procedure for the alkylation of chiral amides, such as those derived from this compound and a chiral amino alcohol.
Materials:
-
Chiral amide (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.1 equiv)
-
Alkyl halide (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the chiral amide in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add a solution of LDA in THF to the amide solution and stir for 30 minutes to generate the enolate.
-
Add the alkyl halide dropwise and allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates completion.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Warm the mixture to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the alkylated product.
-
Analyze the diastereomeric ratio by ¹H NMR or chiral HPLC.
Visualizing Asymmetric Synthesis Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate workflows and relationships in asymmetric synthesis.
References
A Guide to Isotopic Labeling of (2S)-2,3-Dimethylbutanoic Acid for Metabolic Research
For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel compounds is paramount. Isotopic labeling is a powerful technique to trace the journey of molecules like (2S)-2,3-dimethylbutanoic acid through complex biological systems. This guide provides a comprehensive comparison of common isotopic labeling strategies, their synthesis, and analytical detection, supported by experimental data and protocols.
This compound, a branched-chain fatty acid, and its metabolites are of growing interest in various fields of metabolic research. To elucidate their roles in cellular processes, stable isotope labeling with deuterium (²H) or carbon-13 (¹³C) is frequently employed. The choice between these isotopes depends on the specific research question, available instrumentation, and the desired level of detail in the metabolic analysis.
Comparison of Isotopic Labeling Strategies: Deuterium (²H) vs. Carbon-13 (¹³C)
The selection of the isotopic label is a critical first step in designing a metabolic study. Both deuterium and carbon-13 offer unique advantages and disadvantages.
| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling |
| Primary Use | Tracing metabolic pathways, quantifying turnover rates. | Metabolic flux analysis, elucidating carbon backbone transformations. |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. |
| Cost | Generally lower cost for deuterated starting materials. | Higher cost for ¹³C-enriched precursors.[1] |
| Synthesis | Can often be introduced via exchange reactions or by using deuterated reagents.[2][3] | Typically requires more complex synthetic routes starting from ¹³C-labeled precursors.[4][5] |
| Isotope Effect | A significant kinetic isotope effect can alter metabolic rates. | A smaller kinetic isotope effect, less likely to perturb metabolic pathways.[6] |
| Mass Shift (per label) | +1 Da | +1 Da |
| NMR Spectroscopy | ²H NMR is possible but less common; ¹H NMR signals are absent at labeled positions. | ¹³C NMR provides direct information on the labeled positions and their chemical environment.[7] |
| Mass Spectrometry | Can be challenging to resolve from natural isotope abundance of other elements. | Clearer mass shift, facilitating easier detection and quantification. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and analysis of isotopically labeled compounds. Below are representative protocols for the synthesis of deuterium and carbon-13 labeled this compound, along with analytical procedures.
Synthesis of Deuterium-Labeled this compound
A common strategy for introducing deuterium at specific positions is through the reduction of a suitable precursor with a deuterated reducing agent.
Protocol: Synthesis of (2S)-2,3-dimethyl-[3,4,4,4-²H₄]-butanoic acid
-
Precursor Synthesis: Start with commercially available (S)-2-methyl-3-oxobutanoic acid ethyl ester.
-
Reduction: Reduce the ketone functionality using sodium borodeuteride (NaBD₄) in a suitable solvent like ethanol-d₁. This step introduces deuterium at the 3-position.
-
Methylation: React the resulting hydroxyl group with a deuterated methylating agent, such as methyl-d₃ iodide (CD₃I), in the presence of a strong base like sodium hydride to form the ether.
-
Hydrolysis: Hydrolyze the ester group under basic conditions (e.g., with sodium hydroxide in D₂O) to yield the deuterated carboxylic acid.
-
Purification: Purify the final product using column chromatography or distillation.
Synthesis of Carbon-13-Labeled this compound
The synthesis of ¹³C-labeled compounds often involves building the carbon skeleton from ¹³C-enriched starting materials.
Protocol: Synthesis of (2S)-2,3-dimethyl-[1-¹³C]-butanoic acid
-
Grignard Reagent Formation: Prepare a Grignard reagent from (S)-1-bromo-2-methylpropane.
-
Carboxylation: React the Grignard reagent with ¹³C-labeled carbon dioxide (¹³CO₂) gas. This is the key step for introducing the ¹³C label at the carboxyl position.
-
Work-up: Acidify the reaction mixture to protonate the carboxylate and obtain the ¹³C-labeled carboxylic acid.
-
Purification: Purify the product by extraction and subsequent distillation or crystallization.
Analytical Methods for Labeled Metabolites
Mass Spectrometry (MS):
-
Sample Preparation: Extract metabolites from biological samples using a suitable solvent system (e.g., methanol/water).
-
LC-MS/MS Analysis: Separate the metabolites using liquid chromatography and detect them with a tandem mass spectrometer. For this compound, derivatization with an agent like 3-nitrophenylhydrazine (3-NPH) can improve ionization efficiency and chromatographic retention on reversed-phase columns.[8][9]
-
Data Analysis: Quantify the abundance of the labeled and unlabeled forms of the molecule by monitoring their specific mass-to-charge ratios (m/z). The fragmentation pattern can provide information about the position of the label. For carboxylic acids, common fragmentations include the loss of water (M-18) and the carboxyl group (M-45).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Purify the labeled compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
¹H NMR: In deuterium-labeled compounds, the signals for the protons at the labeled positions will be absent.
-
¹³C NMR: In ¹³C-labeled compounds, the signal for the labeled carbon will be significantly enhanced, and coupling with adjacent protons can confirm the position of the label. The carboxyl carbon of a carboxylic acid typically resonates in the range of 170-185 ppm.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential tools for visualizing complex biological processes and experimental designs.
Caption: Proposed metabolic pathway of this compound.
Caption: General experimental workflow for metabolic studies.
Conclusion
The choice between deuterium and carbon-13 labeling for tracing this compound in metabolic studies is multifaceted. Deuterium labeling offers a cost-effective method for general tracing, while carbon-13 labeling is the preferred choice for detailed metabolic flux analysis with minimal isotopic effects. The successful application of these techniques relies on robust synthetic protocols and sensitive analytical methods, such as mass spectrometry and NMR spectroscopy. By carefully considering the experimental goals and available resources, researchers can effectively utilize isotopic labeling to unravel the intricate metabolic pathways of this compound and other molecules of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of deuterium-labeled flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Large-scale preparation of (13) C-labeled 2-(phenylthio)acetic acid and the corresponding labeled sulfoxides and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
Comparative Analysis of (2S)-2,3-Dimethylbutanoic Acid Standard and its Alternatives
For researchers and professionals in drug development and chemical analysis, the quality and characterization of analytical standards are paramount. This guide provides a comprehensive comparison of the (2S)-2,3-dimethylbutanoic acid standard with its (2R)-enantiomer and the racemic mixture. This comparison is supported by typical data from a Certificate of Analysis (CoA) and detailed experimental protocols for purity and identity verification.
This compound is a chiral carboxylic acid.[1] Its enantiomeric purity is a critical attribute for applications in stereoselective synthesis and pharmaceutical research, where the biological activity can be highly dependent on the stereochemistry of a molecule.
Product Comparison
The selection of an appropriate analytical standard depends on the specific application. For instance, while the racemic mixture is suitable for initial method development, the pure enantiomers are essential for validation and accurate quantification in chiral assays. The following table summarizes the typical specifications for the (2S)-enantiomer, (2R)-enantiomer, and the racemic mixture of 2,3-dimethylbutanoic acid, as would be presented in a Certificate of Analysis.
Table 1: Comparison of Analytical Standards for 2,3-Dimethylbutanoic Acid
| Parameter | This compound Standard | (2R)-2,3-Dimethylbutanoic Acid Standard | Racemic 2,3-Dimethylbutanoic Acid Standard |
| Appearance | Colorless Liquid | Colorless Liquid | Colorless Liquid |
| CAS Number | 15071-34-8[1] | 22160-11-8 | 14287-61-7[2] |
| Molecular Formula | C₆H₁₂O₂[1] | C₆H₁₂O₂ | C₆H₁₂O₂[2] |
| Molecular Weight | 116.16 g/mol [1] | 116.16 g/mol | 116.16 g/mol [2] |
| Chemical Purity (by GC-FID) | ≥ 99.5% | ≥ 99.5% | ≥ 99.5% |
| Enantiomeric Purity (by Chiral HPLC) | ≥ 99.0% ee | ≥ 99.0% ee | 48-52% of each enantiomer |
| Identity (by ¹H NMR, ¹³C NMR, MS) | Conforms to structure | Conforms to structure | Conforms to structure |
| Water Content (by Karl Fischer) | ≤ 0.1% | ≤ 0.1% | ≤ 0.1% |
| Residual Solvents (by GC-HS) | Meets USP <467> requirements | Meets USP <467> requirements | Meets USP <467> requirements |
| Specific Optical Rotation ([α]D) | Specific positive value | Specific negative value | Approximately zero |
Experimental Protocols
Accurate determination of the quality of a chiral standard requires robust analytical methods. The following are detailed protocols for the analysis of 2,3-dimethylbutanoic acid.
Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of the enantiomers of 2,3-dimethylbutanoic acid. The validation of chiral purity methods should generally follow established compendial or regulatory guidelines.[3]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane, Isopropanol, and Trifluoroacetic acid (TFA).
-
This compound reference standard.
-
(2R)-2,3-dimethylbutanoic acid reference standard.
-
Racemic 2,3-dimethylbutanoic acid reference standard.
-
Class A volumetric glassware.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (95:5:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 20 minutes.
3. Standard and Sample Preparation:
-
Standard Solution (Racemic): Accurately weigh and dissolve approximately 10 mg of racemic 2,3-dimethylbutanoic acid in the mobile phase to prepare a solution with a concentration of about 0.5 mg/mL.
-
Sample Solution ((2S)-enantiomer): Accurately weigh and dissolve approximately 10 mg of the this compound standard in the mobile phase to prepare a solution with a concentration of about 0.5 mg/mL.
4. System Suitability:
-
Inject the racemic standard solution.
-
The resolution between the two enantiomer peaks should be not less than 1.5.
-
The tailing factor for each enantiomer peak should be not more than 2.0.
-
The relative standard deviation for six replicate injections of the (2S)-enantiomer peak area should be not more than 2.0%.
5. Analysis and Calculation:
-
Inject the sample solution.
-
Identify the peaks corresponding to the (2S)- and (2R)-enantiomers based on the retention times obtained from the individual enantiomer standards (if available) or the racemic standard.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
Determination of Chemical Purity and Identity by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for determining the chemical purity and confirming the identity of 2,3-dimethylbutanoic acid. For volatile fatty acids, direct injection into a GC-FID or GC-MS system can be employed.[4][5]
1. Instrumentation and Materials:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary GC column suitable for volatile fatty acids (e.g., DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm).[5]
-
Helium carrier gas.
-
2,3-dimethylbutanoic acid standard.
-
Anhydrous diethyl ether (or other suitable solvent).
2. Chromatographic and Spectrometric Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 230 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
3. Standard and Sample Preparation:
-
Standard/Sample Solution: Accurately weigh and dissolve approximately 10 mg of the 2,3-dimethylbutanoic acid standard in 10 mL of anhydrous diethyl ether to obtain a concentration of about 1 mg/mL.
4. Analysis and Data Interpretation:
-
Inject the standard/sample solution into the GC-MS system.
-
Identity Confirmation: Compare the obtained mass spectrum of the major peak with a reference spectrum or interpret the fragmentation pattern. The mass spectrum should be consistent with the structure of 2,3-dimethylbutanoic acid (e.g., showing the molecular ion and characteristic fragments).
-
Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).
% Purity = (Area of main peak / Total area of all peaks) x 100
Visualizing the Workflow and Method Validation
To better illustrate the analytical processes, the following diagrams, created using the DOT language, outline the experimental workflow and the logical relationships in method validation.
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Logical relationship in analytical method validation.
References
- 1. 2,3-Dimethylbutanoic acid, (2S)- | C6H12O2 | CID 642234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 4. The gas chromatographic determination of volatile fatty acids in wastewater samples: evaluation of experimental biases in direct injection method against thermal desorption method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
